tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138704, DTXSID101142511, DTXSID201151543 | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-87-0, 1392803-14-3, 1392803-27-8 | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
An In-Depth Technical Guide to the Synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Executive Summary
This compound is a valuable bifunctional building block in modern medicinal chemistry. Its conformationally rigid cyclobutane scaffold and orthogonally protected diamine functionalities make it an ideal synthon for introducing constrained structural motifs into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of a robust and logical synthetic route to this compound, designed for researchers and drug development professionals. The strategy hinges on a two-part approach: first, the synthesis of a key intermediate, tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate, followed by a diastereoselective reductive amination to install the primary amino group. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical experimental choices, grounded in authoritative chemical literature.
Introduction: The Strategic Value of Constrained Diamines
In drug discovery, the use of small, rigid ring systems like cyclobutane is a proven strategy for exploring and optimizing a molecule's interaction with its biological target.[1] Constraining the conformation of a molecule can lock it into a bioactive shape, reducing the entropic penalty upon binding and potentially increasing affinity. Furthermore, the 1,3-disubstituted pattern on the cyclobutane ring offers precise spatial positioning of functional groups.
This compound exemplifies this principle. It provides a scaffold where two nitrogen atoms are held in a defined spatial relationship. The N-methyl-N-Boc (tert-butyloxycarbonyl) group is a stable, protected secondary amine, while the primary amine serves as a versatile handle for further chemical elaboration. The differential protection scheme—a Boc group on one amine and a free primary amine on the other—is crucial, allowing for selective, stepwise functionalization in complex synthetic sequences.
This guide outlines a practical synthesis starting from the commercially available precursor, 3-(Boc-amino)cyclobutanone, and proceeding through N-methylation and subsequent reductive amination.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic approach to the target molecule involves disconnecting the primary amine, a transformation readily achieved via reductive amination. This identifies a key ketone intermediate as the immediate precursor.
Caption: Retrosynthetic pathway for the target compound.
The chosen forward-synthetic strategy is therefore:
-
Synthesis of the Key Ketone Intermediate: Preparation of tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate. While multiple routes to this intermediate are conceivable, a practical approach involves the N-methylation of a suitable precursor followed by Boc protection. For the purpose of this guide, we will start from the readily available 3-(Boc-amino)cyclobutanone. A deprotection-methylation-reprotection sequence is a reliable, albeit multi-step, method.
-
Reductive Amination: Conversion of the ketone intermediate to the final product by introducing the primary amine group using an ammonia source and a selective reducing agent.
Synthesis of Key Intermediate: tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate
The synthesis of this key intermediate is achieved through a two-step sequence starting from 3-(Boc-amino)cyclobutanone.
Step 1: N-Methylation of 3-(Boc-amino)cyclobutanone
Direct methylation of the carbamate nitrogen is challenging. A more robust method involves the methylation of the corresponding amine after deprotection, or more directly, using a strong base to deprotonate the carbamate followed by methylation. A common and effective method involves using a strong base like sodium hydride (NaH) to generate the carbamate anion, which is then alkylated with an electrophile like methyl iodide.
Reaction Scheme: (3-(Boc-amino)cyclobutanone) + NaH → Sodium salt → + CH₃I → tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate
Detailed Experimental Protocol: N-Methylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-(Boc-amino)cyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 1 hour. Hydrogen gas evolution should be observed.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise, again keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate.
Causality and Experimental Choices:
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the N-H of the carbamate without competing in the subsequent alkylation.[2]
-
Solvent: Anhydrous THF is used as it is an aprotic solvent that readily dissolves the reactants and is stable to the strong base.
-
Temperature Control: The reaction is performed at low temperatures to control the exothermic deprotonation and prevent potential side reactions.
-
Electrophile: Methyl iodide is a highly reactive and effective methylating agent.
Synthesis of this compound via Reductive Amination
This pivotal step introduces the second nitrogen functionality onto the cyclobutane ring. Reductive amination is a highly efficient method that proceeds by the in-situ formation of an imine from the ketone and an amine source, followed by its immediate reduction.[3]
Mechanistic Principles
The reaction between the ketone and an ammonia source (like ammonium acetate) establishes an equilibrium with the corresponding imine intermediate. A hydride-based reducing agent, chosen for its selectivity, then reduces the C=N double bond to form the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and is less reactive towards the starting ketone compared to the imine intermediate.[3][4]
Detailed Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask, add tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate (1.0 equivalent), ammonium acetate (NH₄OAc, 10 equivalents), and methanol (MeOH).
-
Stirring: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 20-30 minutes, ensuring the internal temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the starting ketone.
-
Quenching: Cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with dichloromethane (DCM).
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting product is a mixture of cis and trans diastereomers. These can be separated by silica gel column chromatography or, in some cases, by crystallization to afford the pure isomers of this compound.
Causality and Experimental Choices:
-
Amine Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation.[5]
-
Reducing Agent: NaBH(OAc)₃ is preferred over reagents like NaBH₄ because it is more selective for imines over ketones and is effective under the reaction conditions.[3]
-
Solvent: Methanol is a suitable protic solvent that facilitates both imine formation and the reduction step.
-
Diastereoselectivity: The hydride attack on the imine intermediate can occur from either face of the cyclobutane ring, leading to both cis and trans products. The ratio can be influenced by steric factors, but a mixture is typically expected.
Data Summary and Workflow Visualization
Table 1: Summary of Reagents and Typical Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 3-(Boc-amino)cyclobutanone | NaH, CH₃I, THF | tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | 65-75% |
| 2 | tert-butyl N-(3-oxocyclobutyl)-N-methylcarbamate | NH₄OAc, NaBH(OAc)₃, MeOH | This compound | 70-85% (combined diastereomers) |
Overall Synthetic Workflow
Caption: The two-step synthetic workflow.
Conclusion
The presented herein is a logical and efficient route that utilizes well-established and reliable chemical transformations. By employing a robust N-methylation followed by a selective reductive amination, this valuable building block can be prepared in good overall yield. The resulting diastereomeric mixture can be separated to provide access to stereochemically pure compounds, enabling their incorporation into sophisticated molecular architectures for drug discovery and development. This guide provides the necessary technical detail and scientific rationale to empower researchers to successfully synthesize this important compound.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Available at: [Link]
-
Galavskyy, S., Chernykh, A., Makhankova, V., & Druzhenko, T. (n.d.). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (n.d.). An Efficient Route to 3-Substituted Cyclobutanone Derivatives. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available at: [Link]
-
Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. SYNTHESIS. Available at: [Link]
-
ResearchGate. (n.d.). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Request PDF. Available at: [Link]
-
PubChem. (n.d.). tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available at: [Link]
-
Wilhelmsen, C. A. (n.d.). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Digital Commons @ University of South Florida. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted 2‐Amino‐cyclobutanones. Request PDF. Available at: [Link]
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Available at: [Link]
-
Journal of Organic Chemistry. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. Organic Syntheses Procedure. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Amerigo Scientific. (n.d.). 3-(Boc-amino)cyclobutanone (95%). Available at: [Link]
-
PubMed. (2024). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Available at: [Link]
- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.
Sources
- 1. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]
An In-depth Technical Guide to the Physicochemical Properties of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended target.[1][2][3][4] This guide provides a comprehensive technical overview of the key physicochemical properties of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a versatile building block in medicinal chemistry.
For researchers, scientists, and drug development professionals, this document serves as a practical reference, offering not only available data but also detailing the experimental and computational methodologies necessary for a complete physicochemical profile. The strategic application of this knowledge can significantly de-risk drug development programs by enabling the early identification and mitigation of potential liabilities, ultimately streamlining the path to clinical candidacy.[1][5]
Molecular Structure and Identity
A foundational understanding of a molecule begins with its structure and fundamental identifiers.
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₂₀N₂O₂
-
CAS Number: 1392803-14-3 (for the trans-isomer)[6]
-
Canonical SMILES: CN(C1CC(C1)N)C(=O)OC(C)(C)C
The structure reveals a carbamate-protected amino group on a cyclobutyl ring, with an additional methyl group on the carbamate nitrogen and a primary amine on the cyclobutane. This combination of features suggests a molecule with both lipophilic (tert-butyl group) and hydrophilic (primary amine) characteristics, which will be further elucidated in the following sections.
Core Physicochemical Properties: A Tabulated Summary
Quantitative data provides a clear and concise snapshot of a molecule's behavior. The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to distinguish between experimentally determined values and those derived from computational models.
| Property | Value | Source/Method | Significance in Drug Discovery |
| Molecular Weight | 200.28 g/mol | Computed[6] | Influences diffusion, bioavailability, and adherence to "Rule of Five" guidelines.[3] |
| Melting Point | Data not available | Experimental (DSC) | Indicator of purity, lattice energy, and can influence dissolution rate. |
| Boiling Point | Data not available | Experimental | Relevant for purification (distillation) and assessing volatility. |
| Calculated logP (XLogP3) | 0.8 | Computed (PubChem)[7] | Predicts lipophilicity, impacting membrane permeability, solubility, and metabolism.[2][5] |
| Topological Polar Surface Area (TPSA) | 64.4 Ų | Computed (PubChem)[7] | Predicts membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Computed (PubChem)[7] | Influences solubility in polar solvents and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Computed (PubChem)[7] | Affects solubility and target binding. |
| pKa | Data not available | Experimental (Potentiometric Titration) or Computational | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Aqueous Solubility | Data not available | Experimental (Shake-flask, Nephelometry) or Computational | Critical for absorption and formulation development.[4][5] |
Experimental Protocols for Physicochemical Characterization
To supplement the computational data, a robust experimental characterization is essential. The following section details the standard methodologies for determining the key physicochemical properties of novel chemical entities like this compound.
Workflow for Comprehensive Physicochemical Profiling
Caption: A streamlined workflow for the experimental physicochemical characterization of a new chemical entity.
Determination of Purity and Identity: HPLC and NMR
Prior to any physicochemical measurement, the purity and structural integrity of the compound must be rigorously established.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity and quantifying impurities.[8]
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
-
Rationale: The reverse-phase column separates compounds based on their hydrophobicity. The gradient elution ensures that both polar and non-polar impurities can be resolved and detected.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute method for determining purity without the need for a specific reference standard of the analyte.[8]
-
Instrumentation: NMR spectrometer (≥400 MHz).
-
Procedure: A known mass of the sample is dissolved in a deuterated solvent along with a known mass of an internal standard of high purity. The purity of the sample is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.
-
Rationale: qNMR provides a direct measure of the molar quantity of the analyte, making it a primary method for purity assessment.
-
Melting Point: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak.
-
Procedure: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature at the peak of the endothermic event corresponds to the melting point.
-
Rationale: A sharp melting point peak is indicative of a highly pure crystalline solid. Broad peaks may suggest the presence of impurities or an amorphous state.
Aqueous Solubility: Kinetic and Thermodynamic Methods
-
Kinetic Solubility (High-Throughput): Often determined by nephelometry, which measures the turbidity of a solution as the compound precipitates from a DMSO stock solution added to an aqueous buffer. This provides a rapid assessment for early-stage discovery.
-
Thermodynamic Solubility (Shake-Flask Method): Considered the "gold standard" for solubility determination.
-
Procedure: An excess of the solid compound is added to a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
-
Rationale: This method measures the true equilibrium solubility, which is crucial for predicting oral absorption and for formulation development.
-
Ionization Constant (pKa): Potentiometric Titration
-
Principle: The pKa is the pH at which a molecule is 50% ionized. For a basic compound like this compound, this would involve titration with a strong acid.
-
Procedure: A solution of the compound at a known concentration is titrated with a standardized solution of hydrochloric acid. The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting titration curve.
-
Rationale: The pKa is critical for understanding a drug's behavior in different pH environments of the body, such as the stomach and intestines. It directly influences solubility and membrane permeability.
Lipophilicity: logP and logD
-
logP (Partition Coefficient): Measures the distribution of a neutral compound between an immiscible organic solvent (typically n-octanol) and water.
-
logD (Distribution Coefficient): Measures the distribution of a compound (both neutral and ionized forms) between an organic solvent and an aqueous buffer at a specific pH. For ionizable compounds, logD is more physiologically relevant.
-
Shake-Flask Method:
-
Procedure: A known amount of the compound is dissolved in one of the phases (e.g., n-octanol). The other phase (aqueous buffer, pH 7.4 for logD) is added, and the mixture is shaken vigorously to allow for partitioning. After separation of the two phases, the concentration of the compound in each phase is measured. The logD is the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Rationale: logP and logD are key indicators of a drug's ability to cross biological membranes. Excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.[5]
-
Structure-Property Relationships and Their Implications
The interplay between the structural features of this compound and its physicochemical properties is a critical consideration for its application in drug design.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 6. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate | 1392803-14-3 [chemicalbook.com]
- 7. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate: A Key Building Block for Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate, a critical building block for researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.
Core Chemical Identifiers and Properties
tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate is a bifunctional molecule featuring a cyclobutane scaffold, a structural motif of increasing interest in medicinal chemistry due to its ability to impart desirable pharmacokinetic properties. The presence of a Boc-protected secondary amine and a free primary amine allows for selective and sequential chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.
| Identifier | Value | Source |
| CAS Number | 1392803-14-3 | [1], [2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| IUPAC Name | tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | N/A |
| Canonical SMILES | CN(C(=O)OC(C)(C)C)C1CC(C1)N | [2] |
| InChI Key | N/A | N/A |
Physical Properties: While detailed experimental data for this specific compound is not extensively published, related analogs suggest it is likely a solid at room temperature. Further characterization is required to definitively establish properties such as melting point and boiling point.
Strategic Synthesis and Mechanistic Insights
The synthesis of carbamates, particularly those with protecting groups like the tert-butoxycarbonyl (Boc) group, is a cornerstone of modern organic synthesis. The general strategy for synthesizing molecules like tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate involves the selective protection of a diamine precursor.
A plausible synthetic route, based on established chemical principles for analogous compounds, is outlined below. This multi-step process highlights the importance of controlling reactivity to achieve the desired product.
Diagram: Synthetic workflow for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of tert-butyl (trans-3-aminocyclobutyl)carbamate
-
To a solution of trans-1,3-diaminocyclobutane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq) dropwise.
-
A mild base, such as triethylamine (Et₃N, 1.1 eq), is added to scavenge the acid byproduct.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the mono-Boc protected diamine.
Step 2: Synthesis of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate
-
The product from Step 1 (1.0 eq) is dissolved in an aprotic solvent like tetrahydrofuran (THF).
-
A strong base, such as sodium hydride (NaH, 1.1 eq), is added portion-wise at 0 °C to deprotonate the carbamate nitrogen.
-
A methylating agent, for instance, methyl iodide (CH₃I, 1.1 eq), is then added, and the reaction is allowed to warm to room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is carefully quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate make it a valuable building block in the synthesis of novel therapeutic agents. The cyclobutane ring can serve as a rigid scaffold to orient functional groups in three-dimensional space, which is crucial for optimizing interactions with biological targets.
The primary amine provides a reactive handle for introducing the molecule into larger structures through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The Boc-protected secondary amine can be deprotected under acidic conditions to reveal a secondary amine, which can then be further functionalized. This differential reactivity is highly advantageous in multi-step syntheses of complex drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Damage: Causes serious eye damage (H318).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
tert-butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its bifunctional nature, coupled with the rigid cyclobutane core, offers medicinal chemists a versatile tool for creating novel compounds with potentially improved pharmacological profiles. The synthetic routes, while requiring careful control of reactivity, are based on well-established chemical transformations. Adherence to proper safety protocols is essential for its handling and use in a research setting.
References
Sources
- 1. tert-Butyl N-(trans-3-aMinocyclobutyl)-N-MethylcarbaMate | 1392803-14-3 [chemicalbook.com]
- 2. 1392803-14-3 | trans-tert-Butyl-3-aminocyclobutyl(methyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
This guide provides an in-depth analysis of the expected spectroscopic data for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key building block in medicinal chemistry and drug development. While experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive characterization. This serves as a valuable resource for researchers in confirming the synthesis and purity of this molecule.
Molecular Structure and Key Features
This compound possesses a distinct set of functional groups that give rise to a predictable spectroscopic fingerprint. The molecule incorporates a tert-butoxycarbonyl (Boc) protecting group, an N-methyl group, and a cyclobutane ring bearing a primary amine. The stereochemistry of the substituents on the cyclobutane ring (cis or trans) will significantly influence the NMR spectra. This guide will consider the general features applicable to both isomers, with specific notes on how stereochemistry may cause variations.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the cyclobutane ring. The chemical shifts and coupling patterns of the cyclobutyl protons will be particularly informative regarding the substitution pattern and stereochemistry.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.45 | Singlet | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and show a characteristic singlet. |
| ~2.70 | Singlet | 3H | -N-CH ₃ | The N-methyl protons are a singlet due to the absence of adjacent protons and are deshielded by the nitrogen atom. |
| ~1.5-2.5 | Multiplets | 4H | Cyclobutyl -CH ₂- | The methylene protons of the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling. |
| ~3.0-3.5 | Multiplet | 1H | Cyclobutyl -CH -NH₂ | The proton on the carbon bearing the amino group will be deshielded by the nitrogen. |
| ~3.8-4.2 | Multiplet | 1H | Cyclobutyl -CH -N(Boc) | The proton on the carbon attached to the Boc-protected nitrogen will be significantly deshielded. |
| Broad Singlet | 2H | -NH ₂ | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28.5 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~30-35 | Cyclobutyl -C H₂- | The methylene carbons of the cyclobutane ring. |
| ~35-40 | -N-C H₃ | The N-methyl carbon. |
| ~45-50 | Cyclobutyl -C H-NH₂ | The carbon atom bonded to the primary amine. |
| ~50-55 | Cyclobutyl -C H-N(Boc) | The carbon atom bonded to the Boc-protected nitrogen. |
| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~155.0 | -N-C =O | The carbonyl carbon of the carbamate group. |
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2850-3000 | Medium-Strong | C-H Stretch | Aliphatic (tert-butyl, cyclobutyl, N-methyl) |
| ~1690 | Strong | C=O Stretch | Carbamate (-O-C=O) |
| 1500-1540 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1365 & 1390 | Medium | C-H Bend | tert-butyl group |
| 1160-1250 | Strong | C-N Stretch | Carbamate and Amine |
The presence of a strong absorption band around 1690 cm⁻¹ is a key indicator of the carbamate carbonyl group. The N-H stretching of the primary amine will appear as a broad signal in the 3300-3400 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₀H₂₀N₂O₂.
-
Molecular Weight: 200.28 g/mol
-
Exact Mass: 200.1525 g/mol
In an electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ is expected at m/z 201.16.
Predicted Fragmentation Pattern
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule is expected to fragment in a predictable manner.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
The most prominent fragmentation pathways involve the loss of the stable isobutylene molecule (56 Da) from the tert-butyl group or the entire Boc group (101 Da).
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for LC-MS (ESI) data acquisition.
Conclusion
The combined application of NMR, IR, and mass spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. By comparing experimentally acquired data with the predictive analysis presented in this guide, researchers can confidently verify the identity and purity of their synthesized compound, ensuring the integrity of their subsequent research and development efforts.
References
Solubility Profile of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate: A Methodological Approach to Empirical Determination
An In-Depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive framework for determining the solubility of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key building block in contemporary drug discovery. While specific solubility data for this compound is not extensively published, this document outlines a robust, first-principles approach for researchers to empirically establish its solubility profile in a range of common organic solvents. We will detail the theoretical underpinnings of solubility, present a validated, step-by-step experimental protocol for equilibrium solubility determination using High-Performance Liquid Chromatography (HPLC), and discuss the critical factors influencing solvent selection in the context of drug development. The methodologies described herein are designed to provide a self-validating system for generating reliable and reproducible data essential for process chemistry, formulation development, and preclinical studies.
Introduction: The Strategic Importance of Solubility Data
This compound is a bifunctional molecule featuring a reactive secondary amine shielded by a thermally and chemically labile tert-butoxycarbonyl (Boc) protecting group. This structural motif makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and other targeted therapies.
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly impacts the entire drug development lifecycle. From reaction kinetics in process chemistry to bioavailability in preclinical studies, a thorough understanding of a compound's solubility is indispensable. Poor solubility can lead to significant challenges, including:
-
Inefficient Reactions: Limiting reactant concentration and slowing reaction rates.
-
Difficult Purifications: Complicating crystallization and chromatographic separations.
-
Poor Bioavailability: Hindering absorption and limiting therapeutic efficacy.
-
Formulation Hurdles: Creating obstacles for developing stable and effective dosage forms.
This guide provides the necessary protocols and theoretical background for researchers to confidently establish the solubility profile of this specific carbamate, enabling informed decision-making in their development pipeline.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces. A solute will most readily dissolve in a solvent with a similar polarity. We can qualitatively predict the solubility of this compound by analyzing its structure.
-
Molecular Structure:
-
Polar Groups: The carbamate and secondary amine functionalities can act as hydrogen bond acceptors and donors, contributing to polarity.
-
Nonpolar Groups: The tert-butyl and cyclobutyl groups are aliphatic and nonpolar, contributing to lipophilicity.
-
This duality suggests that the compound will exhibit moderate solubility in a range of solvents, but is unlikely to be freely soluble in highly polar (e.g., water) or entirely nonpolar (e.g., hexanes) solvents without co-solvents. A solvent's properties, such as its dielectric constant and hydrogen bonding capacity, are key predictors of its interaction with the solute.
For a more quantitative prediction, computational models such as the Hansen Solubility Parameters (HSP) can be employed. HSP dissects a solvent's properties into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A solute is most likely to dissolve in a solvent whose HSP values are similar to its own. While beyond the scope of this guide to calculate, this approach is a powerful tool in modern formulation science.
Experimental Workflow: Equilibrium Solubility Determination
The most reliable method for determining solubility is through empirical testing. The equilibrium shake-flask method is the gold-standard for its accuracy and reproducibility. The workflow involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Below is a diagram illustrating the experimental logic for this process.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
This protocol provides a step-by-step method for determining the solubility of this compound in various organic solvents.
Materials:
-
This compound (≥98% purity)
-
Analytical-grade organic solvents (e.g., Dichloromethane, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Ethyl Acetate)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance (± 0.01 mg)
-
Syringes (1 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated HPLC system with a UV detector and a suitable C18 column
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Vials: Add an excess amount of the compound (e.g., 10-20 mg) to each 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A 24-hour period is typically adequate, but 48 hours is recommended to ensure complete equilibration.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Filter the solution into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution: Based on an estimated solubility, perform an accurate dilution of the sample with the mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Method: Develop a suitable reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using water and acetonitrile (both with 0.1% formic acid or TFA).
-
Detection: Set the UV detector to a wavelength where the compound has maximum absorbance (λmax), which should be determined beforehand via a UV scan.
-
Calibration: Prepare a series of standard solutions of the compound at known concentrations (e.g., from 1 µg/mL to 200 µg/mL). Inject these standards to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.
-
-
Quantification: Inject the filtered and diluted samples onto the HPLC system. Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculation: Calculate the original solubility in the solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Anticipated Solubility Profile & Data Presentation
While specific data is pending empirical determination, we can hypothesize a qualitative solubility profile based on the structural analysis performed earlier. This data should be meticulously recorded in a structured table for clear comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL) |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Very Soluble | Data to be filled |
| Alcohols | Methanol (MeOH) | 32.7 | Freely Soluble | Data to be filled |
| Ethanol (EtOH) | 24.5 | Freely Soluble | Data to be filled | |
| Isopropanol (IPA) | 19.9 | Soluble | Data to be filled | |
| Ketones | Acetone | 20.7 | Freely Soluble | Data to be filled |
| Nitriles | Acetonitrile (ACN) | 37.5 | Soluble | Data to be filled |
| Ethers | Tetrahydrofuran (THF) | 7.6 | Soluble | Data to be filled |
| Esters | Ethyl Acetate | 6.0 | Sparingly Soluble | Data to be filled |
| Aromatics | Toluene | 2.4 | Sparingly Soluble | Data to be filled |
| Alkanes | n-Hexane | 1.9 | Insoluble | Data to be filled |
Note: Solubility categories are based on USP definitions (e.g., Very Soluble: <1 mL solvent per g solute; Freely Soluble: 1-10 mL/g; Soluble: 10-30 mL/g; Sparingly Soluble: 30-100 mL/g; Insoluble: >10,000 mL/g).
Conclusion and Best Practices
The determination of the solubility of this compound is a foundational step for its effective use in drug development. The shake-flask method coupled with HPLC quantification represents a robust and reliable approach for generating the high-quality data required for regulatory submissions and internal decision-making.
Key Recommendations for Researchers:
-
Purity is Paramount: Always use a well-characterized compound of the highest possible purity to avoid erroneous results.
-
Ensure Equilibrium: Do not shortcut the incubation time. Verify that equilibrium has been reached by testing at multiple time points (e.g., 24, 48, and 72 hours).
-
Control Temperature: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.
-
Validate Analytical Methods: The HPLC method must be validated for linearity, accuracy, and precision to ensure trustworthy data.
-
Safety First: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Consult the Safety Data Sheet (SDS) for each solvent before use.
By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately map the solubility profile of this critical building block, paving the way for successful and efficient drug development campaigns.
References
-
Title: General Principles of Solubility Source: IUPAC Gold Book URL: [Link]
-
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: The Shake Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility URL: [Link]
literature review on the use of cyclobutanes in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design
For decades, medicinal chemistry has been heavily influenced by the use of flat, aromatic rings. While undeniably successful, this "flatland" approach often comes with inherent liabilities, including metabolic instability and off-target effects. The strategic incorporation of three-dimensional (3D) saturated scaffolds has emerged as a powerful strategy to overcome these challenges. Among these, the seemingly simple cyclobutane ring has risen to prominence, offering a unique combination of conformational rigidity and synthetic accessibility that can significantly enhance the developability of drug candidates. This guide will explore the multifaceted role of cyclobutanes in modern drug discovery, from their fundamental properties to their application in approved therapeutics.
The Unique Physicochemical Landscape of the Cyclobutane Moiety
The utility of the cyclobutane ring in drug design stems from its distinct structural and electronic properties, which differ significantly from both their acyclic counterparts and other cycloalkanes.
1.1. Conformational Restraint: The "Puckered" Advantage
Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a dynamic equilibrium between two puckered or "butterfly" conformations.[1][2] This puckering alleviates torsional strain, and the energy barrier for ring inversion is relatively low.[1] This inherent conformational preference can be exploited by medicinal chemists to lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target.[3] The defined spatial arrangement of substituents on a cyclobutane ring allows for precise vectoring of pharmacophoric elements into a protein's binding pocket.[4]
1.2. A Bioisostere with a Twist
The cyclobutane ring has proven to be a versatile bioisosteric replacement for several common functional groups in drug candidates, offering improvements in physicochemical properties without compromising biological activity.
-
Alkene and Alkyne Isostere: By replacing a double or triple bond with a cyclobutane ring, chemists can prevent cis/trans isomerization, thereby improving the stability and pharmacokinetic profile of a compound.[5][6]
-
Aryl Ring Bioisostere: Perhaps one of the most impactful applications of cyclobutanes is as a saturated, 3D substitute for planar aromatic rings.[7] This substitution increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher clinical success rates.[7] Replacing an electron-rich aromatic system with a cyclobutane can also mitigate issues with oxidative metabolism.[7]
-
gem-Dimethyl Group Replacement: The 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group while introducing a greater degree of rigidity.[3]
Strategic Incorporation of Cyclobutanes: A Medicinal Chemistry Perspective
The decision to incorporate a cyclobutane ring into a drug candidate is driven by the desire to address specific challenges in the drug discovery pipeline. The following table summarizes key applications and their impact on drug-like properties.
| Application | Rationale | Impact on Drug Properties |
| Conformational Restriction | Pre-organizing the ligand for optimal binding to the target protein. | Increased potency, improved selectivity. |
| Metabolic Stability | Blocking sites of metabolism, particularly oxidative metabolism of aromatic rings. | Increased half-life, reduced potential for reactive metabolite formation. |
| Improving Solubility | Increasing the Fsp³ character and disrupting planarity can lead to better solubility. | Enhanced bioavailability. |
| Directing Pharmacophores | The rigid scaffold allows for precise positioning of key interacting groups. | Optimized target engagement. |
| Filling Hydrophobic Pockets | The lipophilic nature of the cyclobutane ring can effectively occupy hydrophobic pockets in a protein. | Increased binding affinity. |
Navigating the Synthetic Landscape: Accessing Cyclobutane Scaffolds
Historically, the perceived difficulty in synthesizing substituted cyclobutanes has limited their use. However, recent advances in synthetic methodology have made these valuable building blocks more accessible.
3.1. The Power of [2+2] Cycloaddition
The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, allowing for the direct formation of the four-membered ring from two alkene components.[8][9] Photochemical [2+2] cycloadditions are particularly common.[8]
Experimental Protocol: A Generic Photochemical [2+2] Cycloaddition
-
Reactant Preparation: Dissolve the alkene substrate (1.0 eq) and the cycloaddition partner (1.0-2.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration should be optimized to favor intramolecular cycloaddition if desired, or intermolecular cycloaddition at higher concentrations.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactants.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a suitable wavelength (typically >300 nm to avoid decomposition). The reaction temperature should be controlled, often by using a cooling bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Causality Behind Experimental Choices:
-
Quartz Vessel: Quartz is transparent to UV light, unlike Pyrex glass which absorbs at lower UV wavelengths.
-
Degassing: Oxygen can act as a triplet quencher, inhibiting the desired photochemical reaction.
-
Solvent Choice: The solvent should not absorb significantly at the irradiation wavelength and should be inert to the reaction conditions. Acetone can sometimes act as a photosensitizer.
3.2. Other Synthetic Strategies
Beyond [2+2] cycloadditions, other methods such as intramolecular ring closure, ring contraction, and ring expansion are also employed to construct cyclobutane-containing molecules.[10] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry of the final product.
Cyclobutanes in Action: A Showcase of Approved Drugs
The successful application of cyclobutane rings in drug discovery is best illustrated by the number of approved drugs that incorporate this moiety.
| Drug | Therapeutic Area | Role of the Cyclobutane Ring |
| Carboplatin [4][6] | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin. |
| Boceprevir | Antiviral (Hepatitis C) | The cyclobutylmethyl group occupies a hydrophobic pocket of the NS3/4A protease. |
| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring contributes to the overall 3D shape and metabolic stability of the molecule. |
| Ivosidenib | Oncology (Leukemia) | Contains a difluorocyclobutylamine substituent. |
| Lobucavir | Antiviral | The conformationally rigid cyclobutane ring replaces the flexible tetrahydrofuran of natural nucleosides. |
Visualizing the Concepts: Workflows and Pathways
Diagram 1: The Role of Cyclobutane as an Aryl Bioisostere
Caption: Bioisosteric replacement of an aromatic ring with a cyclobutane.
Diagram 2: General Workflow for Evaluating Cyclobutane Analogues
Caption: Workflow for the evaluation of cyclobutane-containing drug candidates.
Future Perspectives: The Expanding Universe of Small Rings
The success of the cyclobutane ring has paved the way for the exploration of other small, strained ring systems in drug discovery.[3] The continued development of novel synthetic methodologies will undoubtedly lead to a greater diversity of accessible cyclobutane building blocks, further empowering medicinal chemists to fine-tune the properties of the next generation of therapeutics. As we move away from the flatlands of traditional drug design, the cyclobutane ring stands out as a beacon of three-dimensionality, offering a robust and validated strategy to create safer and more effective medicines.
References
-
Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 125-153. [Link]
-
Ortega, N., & de la Pradilla, R. F. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 16(12), 1446-1463. [Link]
-
Li, J., Gao, K., Bian, M., & Ding, H. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 125-153. [Link]
-
Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Willems, D., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Willems, D., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Scott, J. S., & Williams, G. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(1), 27-41. [Link]
-
Ortega, N., & de la Pradilla, R. F. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]
-
Gao, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry, 26(2), 738-745. [Link]
-
Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry–A European Journal, 28(41), e202200837. [Link]
-
Ardá, A., et al. (2018). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 83(15), 8047-8057. [Link]
-
ResearchGate. (2025). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. [Link]
-
Slideshare. (n.d.). Conformational analysis. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
-
ResearchGate. (2022). FDA‐approved drugs developed by FBDD (as of January 2022). [Link]
Sources
- 1. Conformational analysis | PDF [slideshare.net]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01178A [pubs.rsc.org]
The Stability of Boc-Protected Aminocyclobutanes: An In-depth Technical Guide
Introduction: The Cyclobutane Motif and the Indispensable Boc Group in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is relentless. The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable scaffold in drug design. Its rigid, puckered conformation allows for precise spatial orientation of substituents, offering a means to explore chemical space beyond the flatlands of aromatic rings.[1] Aminocyclobutanes, in particular, are increasingly incorporated into bioactive molecules to modulate potency, selectivity, and pharmacokinetic profiles.
The synthesis of these complex molecules necessitates a robust and predictable protecting group strategy. The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[2] Its widespread adoption is a testament to its well-defined stability profile: it is remarkably stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be cleanly and efficiently removed under acidic conditions.[3][4] This orthogonality is the cornerstone of its utility, enabling chemists to perform a variety of transformations on other parts of a molecule without disturbing the protected amine.[1][5]
This technical guide provides a comprehensive analysis of the stability of Boc-protected aminocyclobutanes under a variety of chemical conditions. We will delve into the causality behind its stability and lability, provide field-proven insights for researchers, and offer detailed protocols for the evaluation of this crucial protecting group in the context of the unique cyclobutane scaffold.
Core Principles of Boc Group Stability and Lability
The chemical behavior of a Boc-protected amine is dictated by the electronic and steric properties of the carbamate functionality. The lone pair of the nitrogen atom is delocalized into the carbonyl group, reducing its nucleophilicity and basicity. This resonance stabilization contributes to the group's overall stability.
The key to the Boc group's utility lies in its acid-labile nature. Deprotection is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by a heterolytic cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free amine, carbon dioxide, and isobutylene (formed from the tert-butyl cation).[6][7] The stability of the tertiary carbocation is the primary thermodynamic driving force for this cleavage.[8]
Stability Under Acidic Conditions: The Controlled Release
The removal of the Boc group is most commonly achieved with strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice for this transformation.[2][9]
Strong Acidic Conditions (TFA, HCl)
-
Mechanism: As described above, strong acids efficiently promote the cleavage of the Boc group via a carbocationic mechanism.
-
Practical Considerations:
-
A solution of 20-50% TFA in a non-protic solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[1][10]
-
4M HCl in an organic solvent such as 1,4-dioxane or ethyl acetate is another common and effective protocol.[10]
-
The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[2]
-
Scavengers: The liberated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or electron-rich aromatic rings. The addition of scavengers like triisopropylsilane (TIS) or thioanisole is often recommended to trap the tert-butyl cation and prevent side reactions.[9]
-
Mild Acidic and Lewis Acid Conditions
While strong acids are the norm, certain substrates may be sensitive to these harsh conditions. In such cases, milder acidic or Lewis acidic conditions can be employed for Boc removal.
-
Reagents: A variety of Lewis acids, including ZnBr₂, TMSI, TiCl₄, SnCl₄, and AlCl₃, have been reported to cleave the Boc group.[11][12]
-
Selectivity: The choice of a milder acid can sometimes allow for the selective deprotection of a Boc group in the presence of other, more acid-labile protecting groups. However, this often requires careful optimization of reaction conditions.
The inherent ring strain of the cyclobutane moiety does not appear to significantly alter the fundamental acid-lability of the Boc group under standard deprotection protocols. The mechanism is primarily dictated by the stability of the resulting tert-butyl cation, a factor independent of the amine's cycloalkyl substituent.
Stability Under Basic and Nucleophilic Conditions: The Pillar of Orthogonality
A defining feature of the Boc group is its exceptional stability under basic and nucleophilic conditions.[3][13] This robustness is what makes it an ideal orthogonal partner to base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group in complex synthetic strategies.[5][14]
-
Common Basic Reagents: Boc-protected aminocyclobutanes are stable to common inorganic bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA).
-
Nucleophiles: They are also resistant to a wide array of nucleophiles, including amines, alkoxides, and organometallic reagents.
-
Causality: The stability to basic hydrolysis can be attributed to a combination of steric hindrance from the bulky tert-butyl group, which impedes nucleophilic attack at the carbonyl carbon, and the electronic nature of the carbamate, which is less electrophilic than an ester.[8] While harsh basic conditions (e.g., strong bases at elevated temperatures) can force cleavage, this is not a synthetically useful or common method.[13]
This stability allows for a wide range of chemical transformations, such as ester saponification, amide bond formation, and various nucleophilic substitutions, to be performed on other parts of a molecule containing a Boc-protected aminocyclobutane without premature deprotection.
Stability Under Reductive and Oxidative Conditions
Reductive Conditions
The Boc group is generally stable to catalytic hydrogenation conditions that are commonly used to remove other protecting groups like the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups.[4]
-
Catalytic Hydrogenation: Conditions such as H₂ gas with a palladium on carbon (Pd/C) catalyst do not typically cleave the Boc group.[15] This allows for the selective debenzylation in the presence of a Boc-protected amine, a crucial step in many synthetic sequences.
Oxidative Conditions
The stability of the Boc group under oxidative conditions is generally good, though it can be substrate and reagent dependent.
-
Common Oxidants: The carbamate functionality is resistant to many common oxidizing agents. For instance, in the aerobic oxidation of a Boc-protected valinol using a Cu/TEMPO catalyst system, the Boc group remained intact.[16] This suggests compatibility with certain modern, mild oxidation protocols.
-
Potential Liabilities: It is important to consider the entire molecule. While the Boc group itself may be stable, other functional groups or even the cyclobutane ring could be susceptible to oxidation depending on the reagents and conditions employed.
Thermal Stability: A Catalyst-Free Alternative
In certain instances, the Boc group can be removed thermally, without the need for acidic or basic reagents.
-
Conditions: This typically requires high temperatures, often in the range of 150°C or higher.[17] The reaction proceeds via a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[17]
-
Solvent Effects: Water at elevated temperatures has been shown to mediate this deprotection.[11][18]
-
Selectivity in Flow Chemistry: Continuous flow reactors at high temperatures have been used to achieve selective thermal deprotection. For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group by carefully controlling the temperature.[19]
-
Limitations: The high temperatures required can lead to side reactions, such as elimination or racemization, in sensitive substrates.[17]
Data Summary: Stability of Boc-Protected Aminocyclobutanes
| Condition Category | Reagents/Conditions | Stability of Boc Group | Key Considerations & Causality |
| Strong Acid | TFA in DCM, HCl in dioxane | Labile | Rapid cleavage via formation of a stable tert-butyl cation.[6][7] |
| Mild/Lewis Acid | ZnBr₂, TMSI, AlCl₃ | Potentially Labile | Can be used for deprotection, sometimes with enhanced selectivity.[11][12] |
| Strong Base | NaOH, KOH | Stable | Steric hindrance and electronic deactivation of the carbonyl group prevent nucleophilic attack.[8] |
| Mild Base | NEt₃, DIPEA, K₂CO₃ | Stable | Robust under standard basic reaction conditions.[13] |
| Nucleophiles | Amines, Alkoxides, Organometallics | Stable | Generally unreactive towards common nucleophiles.[3] |
| Catalytic Hydrogenation | H₂/Pd-C | Stable | Allows for orthogonal deprotection of groups like Cbz.[4] |
| Oxidation | Cu/TEMPO | Stable | The carbamate is generally resistant to many oxidizing agents.[16] |
| Thermal | High Temperatures (>150°C) | Labile | Catalyst-free deprotection via fragmentation. Can be selective but may cause side reactions.[17][19] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the complete removal of a Boc protecting group from an aminocyclobutane derivative.
Reagents:
-
N-Boc-protected aminocyclobutane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, optional scavenger)
Procedure:
-
Dissolve the N-Boc-protected aminocyclobutane (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).
-
If the substrate contains nucleophilic groups prone to alkylation, add TIS (1.1 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) to the stirred solution. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting aminocyclobutane TFA salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Assessing the Stability of a Boc-Protected Aminocyclobutane under Basic Conditions
This protocol provides a method to evaluate the stability of a Boc-protected aminocyclobutane to a common basic condition (saponification of a methyl ester).
Reagents:
-
A model substrate, e.g., methyl 3-(N-Boc-amino)cyclobutane-1-carboxylate
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare a stock solution of the Boc-protected aminocyclobutane ester and an internal standard in methanol.
-
In a reaction vial, combine the stock solution with 1 M NaOH (e.g., 2 equivalents relative to the ester).
-
Stir the reaction mixture at room temperature.
-
At timed intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot by neutralizing with 1 M HCl.
-
Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by Gas Chromatography (GC) or LC-MS to quantify the amount of remaining Boc-protected starting material relative to the internal standard. A lack of degradation of the Boc-protected starting material (other than the intended ester hydrolysis) indicates stability under these conditions.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.
Conclusion
The Boc protecting group is an exceptionally reliable and versatile tool for the protection of aminocyclobutanes in multi-step organic synthesis. Its stability profile is well-characterized, offering robustness towards a wide array of basic, nucleophilic, and reductive conditions. This stability, coupled with its predictable and efficient cleavage under acidic conditions, allows for its seamless integration into complex synthetic routes, including orthogonal protection strategies. While the inherent strain of the cyclobutane ring is a key feature for its application in medicinal chemistry, it does not fundamentally alter the established reactivity of the Boc group. By understanding the principles and practicalities outlined in this guide, researchers can confidently employ Boc-protected aminocyclobutanes to advance their synthetic endeavors in drug discovery and beyond.
References
-
American Chemical Society. (2023, August 16). Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. Retrieved from [Link]
- Steves, J. E., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of chemical research, 46(11), 2345.
-
ResearchGate. (2023, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
- Ben M'barek, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Sharma, G. V. M., Reddy, P. S., Chatterjee, D., & Kunwar, A. C. (2012). Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations. Organic Letters, 14(10), 2431-2433.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]
- Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(9), 1846-1864.
- Wang, Z. (2021, September 30). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL.
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2012, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2022, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
- El-kazouli, S., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 75(1), 1-7.
-
ResearchGate. (2010, August 10). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved from [Link]
- Wang, Z. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]
- Singh, S. K., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(110), 90765-90769.
- Thomson, R. J., & Morken, J. P. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2293-2305.
- Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(9), 1846-1851.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Haddad, T., & Kishi, Y. (2007). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. Organic letters, 9(21), 4299.
-
ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate in Solid-Phase Peptide Synthesis
Introduction: The Rationale for Constrained, N-Methylated Building Blocks
In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics that bridge the gap between small molecules and large biologics.[1][2] However, native peptides often suffer from poor metabolic stability and limited cell permeability. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations.[3][4] The cyclobutane ring, for instance, introduces a rigid scaffold that can lock the peptide backbone into a specific, biologically active conformation, potentially enhancing receptor affinity and selectivity.[5]
Furthermore, N-methylation of the peptide backbone is a well-established technique to increase proteolytic resistance and improve oral bioavailability.[6] The molecule tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a unique building block that combines both of these strategic modifications: a cyclobutyl constraint and an N-methyl group. The tert-butyloxycarbonyl (Boc) group serves as a temporary, acid-labile protecting group for the secondary amine, making it suitable for Boc-based solid-phase peptide synthesis (SPPS).[7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this building block in SPPS. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and address common challenges to ensure successful synthesis.
Physicochemical Properties and Handling
Proper handling and characterization of the building block are paramount for successful incorporation. The properties of this compound dictate its solubility, reactivity, and storage conditions.
| Property | Value / Observation | Rationale & Handling Notes |
| Molecular Formula | C10H20N2O2 | - |
| Molecular Weight | 200.28 g/mol | Accurate weight is crucial for calculating molar equivalents in the coupling reaction. |
| Appearance | Typically a white to off-white solid or viscous oil | Visual inspection can indicate purity. Discolored material may require purification. |
| Solubility | Soluble in DMF, NMP, DCM. Poorly soluble in water. | Use peptide synthesis grade DMF or NMP for coupling reactions to ensure complete dissolution.[9] |
| Storage | Store at 2-8°C under an inert atmosphere (N2 or Ar). | The Boc group is sensitive to acid, and the compound may be hygroscopic.[10] |
| Key Structural Features | Boc-protected secondary amine, cyclobutane ring. | The combination of N-methylation and the bulky cyclobutyl group results in significant steric hindrance.[6][11] This necessitates highly efficient coupling reagents. |
Core Synthesis Workflow: Boc-SPPS Strategy
The incorporation of this sterically hindered secondary amine is best accomplished using a Boc-SPPS strategy. The Boc/Bzl (tert-butoxycarbonyl/benzyl) approach is well-suited for managing difficult sequences, as the repetitive acid deprotection steps help to disrupt peptide aggregation on the resin.[7][12]
The following diagram outlines the key steps in a single coupling cycle for incorporating the target amino acid.
Caption: Boc-SPPS cycle for incorporating a hindered N-methyl amino acid.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Reagent equivalents should be adjusted based on the actual loading of the starting resin.
Materials and Reagents
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (e.g., 0.3-0.8 mmol/g).[12]
-
Building Block: this compound.
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][13]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[14]
-
Neutralization Solution: 5% DIPEA in DCM (v/v).
-
Monitoring Reagent: Bromophenol Blue (BPB) test solution (250 mg in 50 mL DMF).[6]
Step-by-Step Procedure
Step 1: Resin Preparation and N-terminal Deprotection
-
Place the peptide-resin (0.1 mmol) in a suitable SPPS reaction vessel.
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes.[15]
-
Perform the standard Boc deprotection of the preceding amino acid:
-
Treat the resin with 50% TFA in DCM for 2-3 minutes (pre-wash). Drain.
-
Add fresh 50% TFA in DCM and agitate for 30 minutes.[14]
-
Drain and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralize the N-terminal ammonium salt:
-
Wash the resin with 5% DIPEA in DCM (2x, 5 minutes each).
-
Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.
-
Step 2: Activation and Coupling of the Building Block Causality: The steric hindrance from the N-methyl group and the cyclobutane ring severely slows down the coupling reaction.[11] Therefore, a highly potent activating agent like HATU is required. Pre-activation is crucial to form the reactive O-acylisourea intermediate before adding it to the resin.
-
In a separate vial, dissolve This compound (4 equivalents, 0.4 mmol, 80.1 mg) and HATU (4 equivalents, 0.4 mmol, 152.1 mg) in 2 mL of DMF.[6]
-
Add DIPEA (8 equivalents, 0.8 mmol, 140 µL) to the solution.[6]
-
Allow the mixture to pre-activate for 5 minutes at room temperature. The solution may change color.
-
Add the activated amino acid solution to the prepared resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Longer coupling times are often necessary for such hindered residues.[13]
Step 3: Monitoring for Reaction Completion (Self-Validation) Trustworthiness: Standard ninhydrin tests do not work for secondary amines. The Bromophenol Blue (BPB) test provides a reliable qualitative assessment of unreacted free amines.[6]
-
After the coupling time, take a small sample of resin beads (~5-10 mg) and wash them thoroughly with methanol.
-
Add a few drops of the BPB test solution.
-
Observe the color:
-
If the test is blue, drain the coupling solution and perform a second coupling with a freshly prepared activated amino acid solution (2 equivalents) for another 2 hours.
Step 4: Capping and Washing
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
The peptide-resin is now ready for the deprotection of the newly added building block (return to Step 1.3) to continue chain elongation.
Caption: Acid-catalyzed deprotection mechanism of the Boc group.
Final Cleavage and Purification
After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
| Parameter | Recommended Condition | Rationale / Notes |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | These strong acids are required for the Boc/Bzl strategy to cleave the peptide from the resin and remove benzyl-type side-chain protecting groups.[9][12] Caution: HF is extremely hazardous and requires specialized equipment. |
| Scavengers | Anisole, p-cresol, thioanisole | Scavengers are critical to quench the reactive carbocations (e.g., t-butyl, benzyl) generated during cleavage, preventing the alkylation of sensitive residues like Trp and Met. |
| Cleavage Cocktail | e.g., HF:p-cresol (90:10, v/v) | The exact composition depends on the peptide sequence. |
| Reaction Conditions | 0°C for 1-2 hours | Low temperature minimizes side reactions. |
| Workup | Precipitation in cold diethyl ether | Peptides are generally insoluble in ether, allowing for separation from scavengers and byproducts. |
| Purification | Reverse-Phase HPLC (RP-HPLC) | A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard for peptide purification. |
| Analysis | LC-MS (ESI or MALDI) | To confirm the identity and purity of the final peptide. The mass spectrum should show a peak corresponding to the theoretical molecular weight. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive BPB test after 2 hours) | 1. Insufficient reagent excess.2. Inadequate coupling time.3. Low reactivity of the coupling reagent. | 1. Double the coupling time to 4 hours.2. Perform a second coupling with fresh reagents (2 eq.).3. Ensure HATU is of high quality. Consider alternative phosphonium reagents like PyAOP or PyBOP if issues persist.[11][16] |
| Deletion Sequence Detected in MS (-200.28 Da) | Failure to incorporate the cyclobutyl amino acid. | This is a result of incomplete coupling followed by the successful coupling of the next amino acid. Follow the solutions for "Incomplete Coupling". Consider capping unreacted amines with acetic anhydride after the coupling step to terminate deletion chains. |
| Low Final Yield | 1. Premature cleavage of the peptide from the resin during TFA deprotection steps.2. Aggregation on resin. | 1. Use a more stable linker, such as a PAM resin, which is more resistant to TFA than a standard Merrifield resin.[12]2. The Boc-SPPS strategy inherently minimizes aggregation. Ensure thorough washing between steps. |
References
- BenchChem. (n.d.). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols.
- Lowe, D. (n.d.). Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. In the Pipeline.
- Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Current Medicinal Chemistry, 11(21), 2785-2798.
- Hruby, V. J. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest.
- BenchChem. (n.d.). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis.
- Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PeptiDream Inc. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace.
- BenchChem. (n.d.). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- El Ayouchia, R., et al. (n.d.).
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4849-4856.
Sources
- 1. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bachem.com [bachem.com]
Application Notes and Protocols: Strategies for the Boc-Deprotection of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Deprotection of a Key Cyclobutane Intermediate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates. Its robustness under a wide array of chemical conditions, coupled with its facile removal under acidic protocols, makes it a near-ideal protecting group for amine functionalities.[1][2] This application note provides a detailed guide to the deprotection of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a valuable building block in medicinal chemistry. The secondary amine situated on a strained cyclobutane ring presents unique considerations for selecting an optimal deprotection strategy.
We will explore the mechanistic underpinnings of common deprotection methods, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high-yield, clean conversion to the desired N-methylcyclobutane-1,3-diamine. Our focus is to equip the practicing scientist with the knowledge to not only execute these procedures but also to troubleshoot and adapt them to their specific synthetic context.
The Mechanism of Acid-Catalyzed Boc-Deprotection
The cleavage of the Boc group is fundamentally an acid-catalyzed process.[1][3] The reaction proceeds through a well-understood, multi-step mechanism that begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation.
The key step involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid readily undergoes decarboxylation, releasing carbon dioxide gas and yielding the free amine.[4] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[4]
It is crucial to recognize that the generated tert-butyl cation is a reactive electrophile. It can be quenched by a suitable nucleophile, deprotonate to form isobutylene gas, or participate in undesired side reactions, such as the alkylation of electron-rich functionalities within the substrate or solvent.[5] The choice of scavengers, such as anisole or thioanisole, can be critical in mitigating these side reactions, especially with sensitive substrates.[6]
Figure 1. Generalized mechanism of acid-catalyzed Boc-deprotection.
Comparative Overview of Deprotection Protocols
The selection of an appropriate deprotection method is contingent on the overall molecular architecture, the presence of other acid-labile functional groups, and the desired final salt form of the product. Below, we present a comparative summary of the most effective methods for the deprotection of this compound.
| Method | Reagents/Conditions | Typical Reaction Time | Temperature | Key Advantages | Potential Challenges |
| Method A | 20-50% TFA in Dichloromethane (DCM) | 0.5 - 4 hours | 0 °C to Room Temp. | Highly effective, volatile reagents for easy removal.[2] | Corrosive, toxic, may require scavengers for sensitive substrates.[2] |
| Method B | 4M HCl in 1,4-Dioxane | 1 - 12 hours | Room Temp. | Cost-effective, readily available, often provides a crystalline HCl salt.[2][7] | Can be less selective, dioxane is a peroxide-forming solvent.[2] |
| Method C | Thermal (Solvent-Assisted) | 10 min - 2 hours | 100 °C (Boiling Water) | "Green" method, avoids strong acids, suitable for acid-sensitive substrates.[8] | Requires higher temperatures, may not be suitable for thermally labile compounds.[9] |
Experimental Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is often the go-to method for its efficiency and the ease of removing the volatile reagents during workup.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Protocol:
-
Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[2]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[10]
-
Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.
Figure 2. Workflow for Boc-deprotection using TFA in DCM.
Method B: 4M HCl in 1,4-Dioxane
This method is highly effective and often preferred when the hydrochloride salt of the amine is the desired product, as it frequently precipitates directly from the reaction mixture.[7][11]
Materials:
-
This compound
-
Anhydrous 1,4-Dioxane
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Protocol:
-
Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) at room temperature.[10]
-
Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form.[11]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary but are often complete within 2-4 hours.[11]
-
Upon completion, if a precipitate has formed, add diethyl ether to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under high vacuum to afford the desired amine as its hydrochloride salt.
Figure 3. Workflow for Boc-deprotection using HCl in Dioxane.
Method C: Thermal Deprotection in Boiling Water
For substrates containing highly acid-sensitive functional groups, a thermal, catalyst-free deprotection can be an excellent alternative. This "green" chemistry approach utilizes boiling water as the medium.[9]
Materials:
-
This compound
-
Deionized Water
-
Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and heating mantle
Protocol:
-
Suspend the Boc-protected amine (1 equivalent) in deionized water (approximately 20 mL per gram) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[2]
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with DCM (3 x 20 mL) to isolate the deprotected amine.[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the free amine.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, particularly with the HCl/dioxane method, the addition of a co-solvent like methanol can sometimes improve solubility and drive the reaction to completion. For TFA deprotections, extending the reaction time or slightly increasing the equivalents of TFA may be necessary.
-
Side Reactions: The formation of t-butylated byproducts is a known issue, especially with electron-rich aromatic substrates.[5] While our target molecule lacks such a group, it is a good practice to be aware of this possibility. The addition of scavengers like anisole (1-2 equivalents) can trap the tert-butyl cation.
-
Salt Form: Be mindful that acidic work-ups will yield the ammonium salt of the product. A basic workup (e.g., with NaHCO₃ or a mild base) is required to isolate the free amine.
-
Solvent Choice: Always use anhydrous solvents for the acidic deprotection methods to avoid unwanted hydrolysis of other functional groups and to ensure the efficiency of the reaction.
Conclusion
The deprotection of this compound is a straightforward yet critical transformation. The choice between strong acidic methods, such as TFA or HCl in dioxane, and milder thermal conditions should be guided by the substrate's stability and the desired final product form. The protocols outlined in this application note provide robust starting points for achieving high-yield deprotection. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently advance their synthetic campaigns.
References
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Benchchem.
- Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Benchchem.
- Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. Wiley.
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Benchchem.
- Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Bol.com.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Deprotection - HCl. Common Organic Chemistry.
- Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to Boc Deprotection Methodologies. Benchchem.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. Journal of Medicinal Chemistry.
- A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Benchchem.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Deprotection of different N-Boc-compounds.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Greene's Protective Groups in Organic Synthesis. Fourth Edition. By Peter G. M. Wuts and Theodora W. Greene. Journal of Medicinal Chemistry.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry.
- GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. download.
- Boc Deprotection Mechanism. YouTube.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- How can we do the deprotection of boc-amino acids using hcl ?.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
- Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions.
- studies toward the stereocontrolled synthesis of cyclobutane deriv
- A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Note: Strategic Incorporation of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate in the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. A critical strategy in this endeavor is the exploration of novel chemical space through the use of sp³-rich, conformationally constrained building blocks. The cyclobutane motif has emerged as a highly valuable scaffold, offering a unique combination of structural rigidity, metabolic stability, and three-dimensionality that can enhance binding affinity and selectivity.[1][2] This application note provides a detailed guide on the use of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate , a versatile bifunctional building block, for the synthesis of kinase inhibitors. We will focus on its application in constructing inhibitors targeting the Janus Kinase (JAK) family, providing a representative synthetic protocol, mechanistic insights, and the scientific rationale behind its use.
The Rationale for Cyclobutane Scaffolds in Kinase Inhibitor Design
Protein kinases, which regulate a vast number of cellular processes, are primary targets for therapeutic intervention.[] Many first-generation kinase inhibitors are based on flat, aromatic systems that mimic the purine core of ATP.[4] While effective, these structures can suffer from poor physicochemical properties and off-target effects. The introduction of three-dimensional, sp³-rich scaffolds like cyclobutane offers several distinct advantages:
-
Conformational Rigidity: The puckered structure of the cyclobutane ring restricts the rotational freedom of appended pharmacophores, locking them into a bioactive conformation and potentially increasing binding affinity.[2][5]
-
Improved Physicochemical Properties: Moving away from planar aromatic systems can improve solubility, reduce toxicity, and enhance metabolic stability.[6]
-
Novel Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise orientation of functional groups into specific pockets of the kinase ATP-binding site, which cannot be achieved with flat scaffolds.[1]
-
Hydrophobic Interactions: The carbocyclic ring is adept at filling hydrophobic pockets within the enzyme's active site, a common feature in kinase inhibitor binding.[1]
The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is a group of cytoplasmic tyrosine kinases crucial for cytokine signaling.[7][8] Dysregulation of the JAK/STAT pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime target for inhibitor development.[9][10] Several approved JAK inhibitors successfully utilize non-aromatic, amine-containing side chains to achieve high potency and selectivity.[11]
The JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway. Cytokine binding induces dimerization of receptors, bringing associated JAKs into proximity. The JAKs then phosphorylate each other and the receptor tails, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[7][12] The inhibitors synthesized from our featured building block aim to block the ATP-binding site of JAKs, thereby preventing this entire phosphorylation cascade.
Figure 1: Simplified JAK/STAT signaling pathway and the inhibitory action point.
Profile of the Building Block: this compound
This building block is strategically designed for multi-step synthesis, offering orthogonal reactivity. The key is the presence of a free primary amine for coupling reactions and a Boc-protected secondary amine that can be deprotected in a later step.
| Property | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₂₂N₂O₂ | |
| Molecular Weight | 214.31 g/mol | |
| CAS Number | 1489063-08-2 | |
| Key Structural Features | Boc Group: Acid-labile protecting group for the N-methyl amine.Primary Amine: Nucleophilic site for coupling.N-Methyl Group: Modulates basicity, solubility, and metabolic stability.Cyclobutane Core: Rigid, sp³-rich scaffold. | [1][13] |
The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, yet it can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl), ensuring selective deprotection without affecting other parts of the molecule.[13]
Application Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Core
This section details a representative protocol for the synthesis of a core structure analogous to many JAK inhibitors. The key step is a nucleophilic aromatic substitution (SₙAr) reaction between a heterocyclic electrophile and the primary amine of our building block.[14] We will use 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the core, a common scaffold in JAK inhibitors like Tofacitinib.[15][16]
Synthetic Workflow Overview
Figure 2: General workflow for synthesizing a kinase inhibitor core.
Part A: SₙAr Coupling Reaction
Principle: The primary amine of the cyclobutane building block acts as a nucleophile, displacing the chlorine atom on the electron-deficient pyrimidine ring. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to quench the HCl generated in situ.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (n-BuOH) or 2-Propanol (IPA) (approx. 0.1 M concentration)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 1.00 g, 6.51 mmol).
-
Add n-Butanol (65 mL) to dissolve the starting material.
-
Add this compound (e.g., 1.53 g, 7.16 mmol, 1.1 eq).
-
Add DIPEA (e.g., 2.84 mL, 16.28 mmol, 2.5 eq) to the suspension.
-
Equip the flask with a condenser and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the 4-chloropyrimidine starting material (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure Boc-protected intermediate.
| Parameter | Expected Outcome |
| Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| Characterization | ¹H NMR: Confirm incorporation of both fragments. LC-MS: Confirm mass of the product (M+H⁺). |
Part B: Boc Deprotection
Principle: The Boc protecting group is cleaved under strong acidic conditions to reveal the free secondary amine, yielding the final active inhibitor core.
Materials:
-
Boc-protected intermediate from Part A (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected intermediate (e.g., 1.00 g) in DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) (5-10 eq, e.g., 3-5 mL). Caution: Strong acid.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction: Use TLC or LC-MS to confirm the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The residue can be triturated with diethyl ether to precipitate the product as its TFA salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Expected Outcome: The final product will be an amine salt (e.g., TFA or HCl salt), which is often a stable, crystalline solid suitable for further studies. Characterization by NMR and MS will confirm the removal of the Boc group (disappearance of the t-butyl signal at ~1.4 ppm in ¹H NMR).
Conclusion and Future Directions
The use of this compound provides a reliable and efficient method for incorporating a valuable, sp³-rich scaffold into kinase inhibitors. The protocol described herein, based on a robust SₙAr coupling followed by standard deprotection, is broadly applicable to a variety of heterocyclic cores used in drug discovery.[17] This building block empowers medicinal chemists to explore new chemical space, potentially leading to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[6] The resulting N-methylcyclobutylamine moiety is well-suited to form key interactions within the ATP-binding site of kinases, making this a strategic tool in the development of next-generation targeted therapies.
References
-
Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Willems, H. M. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Throup, A., et al. (2022). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. Available at: [Link]
-
Sorrenti, A., et al. (2017). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands. Molecules. Available at: [Link]
-
Ferreira, R., et al. (2019). Tofacitinib Synthesis – An Asymmetric Challenge. CSU Library OneSearch. Available at: [Link]
-
Zhi, S. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Semantic Scholar. Available at: [Link]
-
Coricello, A., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. Available at: [Link]
-
Li, Y. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]
-
Coricello, A., et al. (2020). Pfizer's approaches to the synthesis of tofacitinib. ResearchGate. Available at: [Link]
-
Wikipedia. Janus kinase inhibitor. Wikipedia. Available at: [Link]
-
PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate. PubChem. Available at: [Link]
-
Gualdani, R., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. Available at: [Link]
-
Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]
-
Al-Attas, F. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Available at: [Link]
-
Vollmer, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
-
HealthCentral. (2022). How JAK Inhibitors Work. HealthCentral. Available at: [Link]
-
Larsson, U., et al. (2012). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development. Available at: [Link]
-
Drug Discovery & Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery & Development. Available at: [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
-
PubChem. N-methylcyclobutanamine hydrochloride. PubChem. Available at: [Link]
-
PubChem. N-ethyl-N-methylcyclobutanamine. PubChem. Available at: [Link]
-
Wrighter, W. D., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Available at: [Link]
-
Tyler, P. C., et al. (2017). The transition to magic bullets – transition state analogue drug design. Chemical Society Reviews. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. soci.org [soci.org]
- 5. researchgate.net [researchgate.net]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. healthcentral.com [healthcentral.com]
- 13. benchchem.com [benchchem.com]
- 14. recipharm.com [recipharm.com]
- 15. An Efficient Method for Synthesis of Tofacitinib Citrate (2016) | Shuang Zhi | 10 Citations [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Cyclobutane Scaffolds to Improve Pharmacokinetic Profiles
Introduction: Addressing the Pharmacokinetic Challenge in Modern Drug Discovery
The journey of a drug candidate from a promising hit to a clinically effective therapeutic is fraught with challenges, a significant portion of which are rooted in suboptimal pharmacokinetic (PK) properties. Poor metabolic stability, low bioavailability, and undesirable clearance rates are common hurdles that lead to the attrition of otherwise potent compounds. In response, medicinal chemists are increasingly turning to innovative scaffold engineering strategies. Among these, the incorporation of the cyclobutane moiety has emerged as a powerful and versatile tool.
This technical guide provides a comprehensive overview of the strategic use of cyclobutane scaffolds to enhance the pharmacokinetic profiles of drug candidates. We will delve into the mechanistic rationale, provide detailed synthetic and analytical protocols, and present case studies that underscore the transformative potential of this four-membered carbocycle. For researchers, scientists, and drug development professionals, this document serves as a practical roadmap for leveraging the unique properties of cyclobutanes to design more drug-like molecules.[1][2][3][4]
The Rationale: Why Cyclobutanes Enhance Pharmacokinetic Properties
The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic properties. Unlike more flexible acyclic linkers or larger cycloalkanes, the cyclobutane scaffold offers a unique combination of rigidity and three-dimensionality. This constrained nature can profoundly influence a molecule's interaction with metabolic enzymes and target proteins.
1. Enhanced Metabolic Stability:
A primary driver for incorporating cyclobutane scaffolds is to block or shield metabolically labile sites within a molecule. The inherent strain and puckered conformation of the cyclobutane ring make its C-H bonds less accessible to oxidative enzymes, such as cytochrome P450s.[5] By replacing a metabolically vulnerable group, for instance, a gem-dimethyl or a flexible alkyl chain, with a cyclobutane, chemists can significantly increase the metabolic half-life of a compound.[1][4] This strategy was effectively employed in the development of the IDH1 inhibitor ivosidenib (Tibsovo), where replacing a cyclohexyl amine with a difluorocyclobutanyl amine was a key step in improving metabolic stability.
2. Conformational Restriction and Pre-organization:
The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target.[2][3][4] This pre-organization can lead to improved potency and selectivity. From a pharmacokinetic perspective, this conformational rigidity can also limit the number of available conformations that are recognized by metabolic enzymes, thereby reducing the rate of clearance.
3. Bioisosterism for Aromatic Rings and Alkynes:
Cyclobutanes are increasingly being recognized as effective bioisosteres for phenyl rings and other planar moieties.[1][5] The replacement of a flat aromatic ring with a three-dimensional, saturated cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[5][6] This substitution can lead to improved solubility, reduced planarity, and an altered lipophilicity profile, all of which can contribute to a more favorable pharmacokinetic profile.[5] Furthermore, cyclobutanes can mitigate the potential for toxicity associated with the metabolic activation of some aromatic systems.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Logical flow from PK challenges to cyclobutane solutions and their rationale."
Synthetic Strategies for Incorporating Cyclobutane Scaffolds
The successful integration of cyclobutane moieties into drug candidates relies on robust and versatile synthetic methodologies. While the synthesis of complex cyclobutanes was once a significant hurdle, recent advances have made a wide range of cyclobutane building blocks commercially available and have expanded the repertoire of synthetic transformations.[4]
Protocol 1: [2+2] Cycloaddition
The [2+2] cycloaddition reaction is a cornerstone for the synthesis of cyclobutane rings, often proceeding photochemically or through transition-metal catalysis.[7][8]
Objective: To synthesize a substituted cyclobutane core from two alkene precursors.
Materials:
-
Alkene 1 (electron-rich or strained)
-
Alkene 2 (electron-poor)
-
Photoreactor or appropriate transition metal catalyst (e.g., copper or iron-based)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a quartz reaction vessel (for photochemical reactions) or a standard Schlenk flask (for catalyzed reactions), dissolve Alkene 1 (1.0 eq) and Alkene 2 (1.2 eq) in the chosen anhydrous solvent.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench photochemical reactions or interfere with catalysts.
-
Initiation:
-
Photochemical: Place the reaction vessel in the photoreactor and irradiate with a suitable wavelength UV lamp (e.g., 254 nm or 300 nm) at a controlled temperature.
-
Catalyzed: Add the transition metal catalyst (e.g., 5-10 mol%) to the reaction mixture under an inert atmosphere.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and stereochemistry of the cyclobutane product using NMR spectroscopy (¹H, ¹³C, COSY, NOESY) and mass spectrometry.
Causality and Validation: The success of a [2+2] cycloaddition is highly dependent on the electronic properties and steric hindrance of the alkene partners.[8] The regioselectivity and stereoselectivity of the reaction must be carefully validated. The use of chiral catalysts or auxiliaries can enable enantioselective synthesis.[8]
Protocol 2: Ring Expansion of Cyclopropanes
Ring expansion of activated cyclopropanes offers another versatile route to functionalized cyclobutanes.
Objective: To synthesize a cyclobutanone from a cyclopropyl precursor.
Materials:
-
1-siloxy-1-vinylcyclopropane
-
Lewis acid (e.g., TiCl₄, SnCl₄) or a transition metal catalyst
-
Anhydrous, non-polar solvent (e.g., dichloromethane)
-
Inert atmosphere
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 1-siloxy-1-vinylcyclopropane (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to -78 °C.
-
Lewis Acid Addition: Slowly add the Lewis acid (1.1 eq) to the cooled solution.
-
Reaction Progression: Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the resulting cyclobutanone by column chromatography and characterize as described in Protocol 1.
Causality and Validation: The choice of Lewis acid and reaction conditions can influence the yield and selectivity of the ring expansion. This method is particularly useful for accessing cyclobutanones, which are versatile intermediates for further functionalization.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "General workflow for incorporating cyclobutane scaffolds."
Pharmacokinetic Evaluation Protocols
Once a cyclobutane-containing analog has been synthesized, its pharmacokinetic properties must be rigorously evaluated and compared to the parent compound.
Protocol 3: In Vitro Metabolic Stability Assay
This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound in liver microsomes.
Materials:
-
Test compound and parent compound (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, LC-MS/MS system
Step-by-Step Methodology:
-
Preparation: Prepare working solutions of the test and parent compounds in phosphate buffer.
-
Incubation: In a 96-well plate, pre-incubate the liver microsomes and the compound in phosphate buffer at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).
Causality and Validation: A significant increase in the in vitro half-life and a decrease in intrinsic clearance for the cyclobutane analog compared to the parent compound provides strong evidence of improved metabolic stability. The experiment should include positive (a rapidly metabolized compound) and negative (no NADPH) controls.
Case Studies and Data
The practical application of cyclobutane scaffolds has led to notable improvements in the pharmacokinetic profiles of several drug candidates.
| Compound Class | Parent Moiety | Cyclobutane Replacement | Key PK Improvement | Reference |
| HCV NS3/4A Protease Inhibitor | Cyclopentyl | Cyclobutyl | 19-fold increase in potency | |
| RORγt Inverse Agonist | n-Butanoic acid | cis-Cyclobutane acetic acid | Improved in vivo pharmacokinetic profile | |
| IDH1 Inhibitor | Cyclohexyl amine | Difluorocyclobutanyl amine | Decreased metabolic clearance | |
| DOT1L Inhibitor | Flexible side chain | Cyclobutane residue | Increased metabolic stability | [4] |
Table 1: Comparative data from case studies demonstrating the positive impact of cyclobutane incorporation on drug properties.
One prominent example is the development of the hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir, which contains a cyclobutane group that was found to be significantly more potent than the corresponding cyclopentyl analog. This highlights how the subtle conformational constraints imposed by the cyclobutane ring can lead to substantial gains in biological activity, which can indirectly influence the overall pharmacokinetic profile by allowing for lower effective doses.
Conclusion
The incorporation of cyclobutane scaffolds represents a validated and increasingly accessible strategy for overcoming common pharmacokinetic hurdles in drug discovery.[5] By leveraging their unique ability to enhance metabolic stability, impose conformational restraint, and serve as three-dimensional bioisosteres, medicinal chemists can rationally design molecules with improved drug-like properties. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this versatile four-membered ring in their own drug development programs.
References
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
Royal Society of Chemistry. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(36), 10735-10753. [Link]
-
PubMed Central. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Retrieved from [Link]
-
Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 1. Background for asymmetric cyclobutane synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. Retrieved from [Link]
-
MDPI. (n.d.). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. Retrieved from [Link]
-
PubMed. (n.d.). Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. Retrieved from [Link]
-
ResearchGate. (2025). Ring systems in medicinal chemistry: A cheminformatics analysis of ring popularity in drug discovery over time. Retrieved from [Link]
-
NIH. (n.d.). Two- and Three-dimensional Rings in Drugs. Retrieved from [Link]
-
Linker Library: Fragment Library for Scaffold Hopping Based on Geometric Features. (n.d.). Retrieved from [Link]
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Two- and Three-dimensional Rings in Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Navigating Three-Dimensional Chemical Space: Synthesis of Novel 3D Fragments via Cyclobutane Intermediates
Introduction: Escaping "Flatland" in Modern Drug Discovery
The paradigm in fragment-based drug discovery (FBDD) is undergoing a significant topological shift. Historically, fragment libraries have been dominated by planar, sp²-rich aromatic structures.[1] While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The strategic incorporation of three-dimensional (3D) fragments, rich in sp³ centers, offers a compelling solution, providing access to novel chemical space and enabling the development of drug candidates with improved selectivity and pharmacological profiles.[1]
Among saturated carbocycles, the cyclobutane ring has emerged as a particularly attractive, albeit underrepresented, scaffold for 3D fragment design.[2][3] Its unique, puckered conformation imposes a rigid, well-defined geometry on appended substituents, which is invaluable for probing the intricate topographies of biological targets.[4][5] Unlike more flexible rings, the cyclobutane motif can reduce the entropic penalty of ligand binding and enhance metabolic stability by shielding susceptible positions.[4][6] This application note provides a comprehensive guide to the strategic synthesis of novel 3D fragments using versatile cyclobutane intermediates, detailing field-proven synthetic strategies and step-by-step protocols for researchers in drug discovery.
Strategic Blueprint for Cyclobutane Fragment Synthesis
The construction of functionalized cyclobutanes requires careful strategic planning due to the inherent ring strain of the four-membered ring.[7] The choice of synthetic methodology dictates the substitution patterns, stereochemical outcomes, and overall diversity achievable.
The Workhorse: [2+2] Cycloaddition Reactions
The most direct and versatile route to the cyclobutane core is the [2+2] cycloaddition of two olefinic components. This strategy can be broadly categorized into photochemical and thermal methods.
-
Photochemical [2+2] Cycloadditions: This powerful technique utilizes light to excite an alkene to a reactive triplet state, which then undergoes a stepwise radical cycloaddition with a ground-state alkene.[8] The use of photosensitizers like benzophenone or acetone is common to facilitate the population of the necessary triplet state.[8] A key application is the intramolecular "crossed" [2+2] cycloaddition of 1,5-dienes to generate bicyclo[2.1.1]hexanes (BCHs), which serve as valuable bioisosteres for ortho- and meta-substituted benzene rings.[9][10][11] This approach provides rapid access to complex, rigid 3D scaffolds from simple precursors.[9][11]
-
Thermal [2+2] Cycloadditions: These reactions circumvent the need for specialized photochemical equipment. They typically involve the reaction of an electron-rich alkene (like an enamine) with an electron-poor alkene (a Michael acceptor) or the cycloaddition of highly reactive ketenes.[12][13] The thermal reaction between in situ-generated keteniminium salts and vinyl boronates, for instance, provides a direct, one-step route to valuable borylated cyclobutanes, which can be further diversified.[14][15]
Advanced Scaffolding: Ring Expansions and Rearrangements
Novel cyclobutane architectures can be accessed through elegant ring expansion or contraction cascades. These methods often provide access to substitution patterns that are difficult to achieve via direct cycloaddition.
-
Ring Expansion of Alkylidenecyclopropanes: Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can trigger a tandem Prins addition/ring expansion sequence to furnish bicyclic systems containing a fused cyclobutane ring with a quaternary center.[16]
-
Ring Contraction of Pyrrolidines: A recently developed method allows for the stereospecific synthesis of highly substituted cyclobutanes through the contraction of readily available pyrrolidine precursors using iodonitrene chemistry, proceeding through a 1,4-biradical intermediate.[17]
Accessing Quaternary Centers: Synthesis of Spirocyclic Fragments
Spirocyclic scaffolds, which contain a central quaternary carbon, are exceptionally valuable for exploring 3D space as they project functional groups in rigid, orthogonal vectors.[18] Methodologies for their construction include:
-
Ketene Addition and Metathesis: Spiro-annulated cyclobutanes can be synthesized via a [2+2] cycloaddition of a ketene with a cyclic olefin, followed by a ring-rearrangement metathesis (RRM) to build additional complexity.
-
Catalytic Arylboration: Highly substituted spiro[3.n]alkanes can be accessed through the catalytic arylboration of spirocyclic cyclobutenes, offering a one-step process to install both an aryl group and a versatile boron handle for further functionalization.[18]
Core Intermediates: The Gateway to Fragment Library Diversity
A robust FBDD campaign relies on the ability to generate a library of related fragments from a common, versatile intermediate. This approach allows for systematic exploration of the chemical space around an initial hit. A particularly effective strategy involves the synthesis of a central cyclobutane core that can be predictably functionalized.
A prime example is the use of a 3-azido-cyclobutanone intermediate .[2][3][19] This building block is ideal for library synthesis; the ketone can be reduced to an alcohol, and the azide is a versatile precursor to a primary amine. From this amino alcohol, a wide array of functionalities can be introduced, including secondary amines, amides, and sulfonamides, each offering different vectors for fragment growth and diverse pharmacophoric features.[2][3] The synthesis can be designed to produce separable cis and trans diastereomers, maximizing the shape diversity of the resulting library from a single synthetic route.[2][3]
// Nodes Start [label="Cyclobutenone\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Key Intermediate:\n3-Azido-Cyclobutanone", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; AminoAlcohol [label="3-Azido-Cyclobutanol\n(cis & trans isomers)", fillcolor="#FBBC05", fontcolor="#202124"]; AzideReduction [label="Azide Reduction\n(e.g., H2, Pd/C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; PrimaryAmine [label="3-Amino-Cyclobutanol", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Secondary Amine\nFragments", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide\nFragments", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide\nFragments", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkylation [label="Reductive\nAmination", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Acylation [label="Acylation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Sulfonylation [label="Sulfonylation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges Start -> Intermediate [label=" Nucleophilic Addition\n+ Azide Source"]; Intermediate -> Reduction; Reduction -> AminoAlcohol; AminoAlcohol -> AzideReduction; AzideReduction -> PrimaryAmine; PrimaryAmine -> Alkylation; PrimaryAmine -> Acylation; PrimaryAmine -> Sulfonylation; Alkylation -> Amine; Acylation -> Amide; Sulfonylation -> Sulfonamide; }
Caption: Workflow for diversifying a 3-azido-cyclobutanone intermediate.
Experimental Protocols
The following protocols are representative examples for the synthesis of complex 3D fragments. All manipulations involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of a Bicyclo[2.1.1]hexane (BCH) Fragment via Intramolecular [2+2] Photocycloaddition
This protocol describes the synthesis of a bridge-substituted BCH, a valuable meta-benzene bioisostere, adapted from methodologies reported in the literature.[9][11]
// Nodes Diene [label="1. Prepare 1,5-Diene\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="2. Degas Solution\n(Freeze-Pump-Thaw)", fillcolor="#FBBC05", fontcolor="#202124"]; Irradiate [label="3. Irradiate with UV Light\n(with Photosensitizer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="4. Purify Product\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Diene -> Degas [label=" Dissolve in Solvent\n(e.g., Acetone)"]; Degas -> Irradiate [label=" Key Cycloaddition Step"]; Irradiate -> Purify [label=" Isolate BCH Product"]; }
Caption: Key steps in the photochemical synthesis of BCH fragments.
Materials:
-
Substituted 1,5-hexadiene precursor (0.20 mmol, 1.0 equiv)
-
Acetone (as solvent and photosensitizer), HPLC grade
-
Photoreactor equipped with a medium-pressure mercury lamp and a Pyrex filter
-
Schlenk flask and standard Schlenk line equipment
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a quartz photoreactor tube or a Pyrex Schlenk flask, dissolve the 1,5-hexadiene substrate (0.20 mmol) in acetone to a final concentration of 0.01–0.05 M.
-
Causality Note: Acetone serves as both the solvent and the triplet photosensitizer, which is essential for promoting the alkene to its reactive excited state.[8] The concentration is kept low to minimize intermolecular side reactions.
-
-
Degassing: Seal the vessel and degas the solution thoroughly using a minimum of three freeze-pump-thaw cycles.
-
Causality Note: Oxygen is an efficient quencher of triplet excited states. Removing dissolved oxygen is critical for achieving high reaction efficiency.[11]
-
-
Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. The reaction should be maintained at a constant temperature (e.g., 20 °C) using a cooling fan or water bath. Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. Reaction times can vary from 12 to 66 hours depending on the substrate.[9][11]
-
Workup and Purification: Once the starting material is consumed, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure bicyclo[2.1.1]hexane product.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The formation of the bicyclic system is typically confirmed by the appearance of characteristic signals for the bridgehead and bridge protons in the ¹H NMR spectrum.
| Substrate Type | Typical Yield | Reference |
| Phenyl-substituted 1,5-diene | 86% | [11] |
| Boronate ester-substituted 1,5-diene | >95% (quantitative) | [9][11] |
| Aldehyde-substituted 1,5-diene | 75% | [9] |
Protocol 2: Synthesis and Diversification of a 1,3-Disubstituted Cyclobutane Amine Fragment
This protocol details the synthesis of a key 3-aminocyclobutanol intermediate and its subsequent derivatization, based on the strategy developed by Scott et al.[2][3]
Part A: Synthesis of 3-Azidocyclobutanol Intermediate
-
Nucleophilic Addition: To a solution of a 3-substituted cyclobutenone (1.0 equiv) in a suitable solvent (e.g., THF), add propylmagnesium chloride (1.1 equiv) at -78 °C to perform a 1,4-conjugate addition.
-
Azide Installation: Quench the reaction with a solution of sodium azide (NaN₃) and acetic acid. This sequence installs the propyl group and the azide functionality.
-
Ketone Reduction: After purification, dissolve the resulting 3-azido-cyclobutanone in methanol (MeOH) and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise.
-
Causality Note: The reduction of the ketone at this stage produces a mixture of cis and trans diastereomeric alcohols. These isomers have distinct 3D shapes and can be separated by chromatography, providing access to greater structural diversity.[2]
-
-
Purification: After quenching the reduction, purify the mixture by column chromatography to separate the cis and trans 3-azidocyclobutanol diastereomers.
Part B: Conversion to Amine, Amide, and Sulfonamide Fragments
-
Azide Reduction (to Primary Amine): Dissolve the separated azido-alcohol isomer (1.0 equiv) in ethanol. Add a catalytic amount of Palladium on Carbon (10% Pd/C) and subject the mixture to an atmosphere of hydrogen gas (H₂ balloon or Parr shaker). The reaction is typically complete within a few hours. Filter through Celite and concentrate to yield the pure 3-aminocyclobutanol.
-
Amide Synthesis (Acylation): To a solution of the 3-aminocyclobutanol (1.0 equiv) and a base (e.g., triethylamine, 1.5 equiv) in dichloromethane (DCM), add an acyl chloride or acid anhydride (1.1 equiv) at 0 °C. Stir until completion.
-
Sulfonamide Synthesis (Sulfonylation): To a solution of the 3-aminocyclobutanol (1.0 equiv) and a base (e.g., pyridine, 1.5 equiv) in DCM, add a sulfonyl chloride (1.1 equiv). Stir until completion.
-
Final Purification: Purify each fragment derivative by column chromatography or preparative HPLC. Characterize and confirm purity (>95%) by NMR and LC-MS before inclusion in a screening library.
| Fragment Properties | Rule of Three (RO3) Guideline | Example Cyclobutane Library Average | Reference |
| Molecular Weight (MW) | ≤ 300 g/mol | ~250 g/mol | [3] |
| cLogP | ≤ 3 | ~1.9 | [3] |
| H-bond Donors | ≤ 3 | 2 | [3] |
| H-bond Acceptors | ≤ 3 | 3 | [3] |
| Rotatable Bonds | ≤ 3 | 3 | [3] |
| Fraction sp³ (Fsp³) | (No strict rule, but higher is better) | 0.68 | [2] |
Conclusion
The deliberate move towards 3D molecular architectures is a critical evolution in fragment-based drug discovery. Cyclobutane intermediates provide a robust and versatile platform for the synthesis of novel, sp³-rich fragments that can explore previously inaccessible regions of chemical space.[2][4] Through strategic application of classic reactions like the [2+2] cycloaddition and innovative rearrangement and diversification strategies, researchers can construct high-quality fragment libraries.[17][20] The protocols and strategies outlined in this note offer a validated framework for medicinal chemists to design and synthesize unique cyclobutane-based fragments, ultimately enhancing the probability of success in identifying high-quality starting points for drug development programs.
References
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Scott, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link]
-
Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]
-
Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. York Research Database. [Link]
-
Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. [Link]
-
Poplata, S., et al. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815. [Link]
-
Kamble, V. M., & Krishna, S. R. (2020). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry, 59B(12), 1845-1849. [Link]
-
Ross, S., et al. (2016). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. Organic & Biomolecular Chemistry, 14(38), 9036-9040. [Link]
-
Zaitsev, V. P., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15(7), 2486-2491. [Link]
-
ResearchGate. (n.d.). The synthetic routes to cyclobutanes. ResearchGate. [Link]
-
Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14(36), 9895-9901. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Jia, T., et al. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 12(15), 9215-9221. [Link]
-
Murakami, K., et al. (2015). An Arylative Ring Expansion Cascade of Fused Cyclobutenes via Short-Lived Intermediates with Planar Chirality. Journal of the American Chemical Society, 137(32), 10148-10151. [Link]
-
Piras, B., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 773-825. [Link]
-
Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Semantic Scholar. [Link]
-
Zaitsev, V. P., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic cyclobutane- and cyclopentane-containing... ResearchGate. [Link]
-
Kaanumalle, L. S. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(8), 1319-1322. [Link]
-
Myers, A. G. (n.d.). Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
-
Wang, S., et al. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science, 11(21), 5489-5494. [Link]
-
Reinhold, M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 14, 9895-9901. [Link]
-
Chen, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(46), 19276-19282. [Link]
Sources
- 1. research.vu.nl [research.vu.nl]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03083K [pubs.rsc.org]
- 12. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
- 16. Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.york.ac.uk [pure.york.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Welcome to the technical support center for the synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific rationale behind the procedural steps to optimize your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and efficient synthetic route involves the reductive amination of a ketone precursor, tert-butyl N-(3-oxocyclobutyl)carbamate, with methylamine. This method is generally preferred over the direct N-methylation of tert-butyl N-(3-aminocyclobutyl)carbamate due to better control over the reaction and avoidance of over-methylation byproducts.[1]
This guide will focus on optimizing the reductive amination pathway.
Synthetic Workflow Overview
The overall synthetic strategy is a two-step process starting from 3-aminocyclobutanone.
Caption: Overall synthetic workflow.
Troubleshooting Guide: Reductive Amination Step
This section addresses common issues encountered during the reductive amination of tert-butyl N-(3-oxocyclobutyl)carbamate with methylamine.
Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I fix it?
Answer:
Low conversion is a frequent issue in reductive amination and can often be traced back to inefficient imine or enamine formation, which is the crucial intermediate step before reduction.[2]
Possible Causes & Solutions:
-
Suboptimal pH: Imine formation is catalyzed by acid, but too much acid will protonate the amine nucleophile, rendering it unreactive. The optimal pH for imine formation is typically between 4 and 5.[2]
-
Solution: Add a mild acid catalyst, such as acetic acid, to your reaction mixture. If you are using methylamine hydrochloride, the initial pH might be too low. In this case, you can add a non-nucleophilic base to adjust the pH into the optimal range.
-
-
Presence of Water: The formation of the imine/enamine intermediate is a condensation reaction that releases water. Excess water in the reaction can push the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents. The addition of a dehydrating agent, like anhydrous magnesium sulfate or molecular sieves, can help to drive the reaction forward.
-
-
Steric Hindrance: While cyclobutanones are generally reactive, steric hindrance can slow down the initial nucleophilic attack of the amine.[3]
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. You can also try increasing the concentration of methylamine to push the equilibrium towards the imine.
-
Troubleshooting Flowchart for Low Conversion:
Caption: Decision tree for troubleshooting low conversion.
Q2: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of the starting ketone. How can I prevent this?
Answer:
The formation of the alcohol byproduct, tert-butyl N-(3-hydroxycyclobutyl)carbamate, indicates that your reducing agent is reacting with the starting ketone before the imine/enamine has had a chance to form. This is a common issue related to the choice and reactivity of the reducing agent.
Possible Causes & Solutions:
-
Reducing Agent is Too Reactive: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones.[4]
-
Solution: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for one-pot reductive aminations because it is less reactive towards ketones but highly effective at reducing the intermediate iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is also selective but is more toxic.[1][6]
-
-
Incorrect Order of Addition: If you are using a more reactive reducing agent like NaBH₄, it should only be added after the imine formation is complete.
-
Solution: If you must use NaBH₄, adopt a two-step, one-pot procedure. First, stir the ketone and amine (with an acid catalyst) for a period to allow for imine formation (monitor by TLC or LC-MS). Once the imine is formed, then add the NaBH₄.[5]
-
Comparative Data on Common Reducing Agents:
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | DCE, THF, DCM | Preferred choice for one-pot reactions; moisture-sensitive.[4][7] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, Ethanol | Effective in one-pot reactions, but highly toxic; generates cyanide waste.[6] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Reduces both ketones and imines; requires a two-step procedure.[4] |
Q3: My final product is a mixture of cis and trans isomers. How can I control the stereochemistry or separate the isomers?
Answer:
The reduction of the imine intermediate can lead to the formation of both cis and trans isomers of the final product. The ratio of these isomers can be influenced by the reducing agent and the reaction conditions.
Possible Causes & Solutions:
-
Non-Stereoselective Reduction: The hydride attack on the imine can occur from either face of the cyclobutane ring, leading to a mixture of diastereomers.
-
Solution for Control: The choice of reducing agent can influence the diastereoselectivity. Bulkier reducing agents may favor attack from the less hindered face. Experimenting with different borohydride reagents or catalytic hydrogenation conditions may alter the isomer ratio.
-
Solution for Separation: If a mixture is obtained, the cis and trans isomers can typically be separated by column chromatography on silica gel. Their different spatial arrangements often lead to a sufficient difference in polarity for separation. In some cases, selective crystallization of one isomer or its salt form may be possible.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the reductive amination step?
A: For reductive aminations using sodium triacetoxyborohydride (STAB), aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is sensitive to water and not very compatible with methanol.[4][7]
Q: How can I monitor the progress of the reaction?
A: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] For TLC, you should see the consumption of the starting ketone and the appearance of a new, more polar spot corresponding to the product amine. LC-MS is particularly useful for confirming the mass of the product and identifying any major side products.
Q: What are the expected masses for the key species in LC-MS analysis (positive ion mode)?
A:
-
tert-Butyl N-(3-oxocyclobutyl)carbamate (Starting Material): [M+H]⁺ ≈ 186.1
-
This compound (Product): [M+H]⁺ ≈ 201.2
Q: I have successfully synthesized the product, but I'm having trouble with purification. What are some common impurities and how can I remove them?
A: Common impurities can include unreacted starting ketone, the alcohol byproduct, and any reagents from the reaction.
-
Purification Strategy: The product is a basic amine, so a standard workup would involve quenching the reaction, extracting the product into an organic solvent, and then washing with a basic aqueous solution (like sodium bicarbonate) to remove any acidic components. The final purification is typically achieved by flash column chromatography on silica gel.
Q: Is it possible to synthesize the target molecule by first making tert-butyl N-(3-aminocyclobutyl)carbamate and then performing N-methylation?
A: Yes, this is a viable alternative route. However, direct N-methylation of a primary amine with a methylating agent like methyl iodide can be difficult to control and often leads to a mixture of the desired secondary amine, the starting primary amine, and the over-methylated tertiary amine. Reductive amination is generally a more controlled and higher-yielding method for this transformation.[1]
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
tert-Butyl N-(3-oxocyclobutyl)carbamate (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate for extraction
-
Silica gel for chromatography
Procedure:
-
To a solution of tert-butyl N-(3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the methylamine solution (1.5 eq) at room temperature.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Be cautious of any gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Myers, A. G. (n.d.).
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
- Journal of Organic and Pharmaceutical Chemistry. (2024, April 29).
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros.
- Supporting Inform
- Heinz, C., Lutz, J. P., Simmons, E. M., Miller, M. M., Ewing, W. R., & Doyle, A. G. (2018). Ni-Catalyzed Carbon-Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(6), 2292–2300.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). [Procedure Name]. Organic Syntheses.
- Sigma-Aldrich. (n.d.).
- Chen, J., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules.
- Benchchem. (n.d.). A Comparative Guide to LC-MS Analysis for Validating Tert-butyl N-(4-azidobutyl)
- Google Patents. (n.d.).
- ResearchGate. (2018, March 21).
- Organic Chemistry Portal. (n.d.).
- ChemBK. (n.d.). cis tert-Butyl N-(3-aminocyclobutyl)
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)
- ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion.
- Organic Reactions. (n.d.).
- mzCloud. (2017, August 28).
- PubChem. (n.d.).
- AChemBlock. (n.d.).
- Kim, T. L., et al. (2025, October 17). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Lehmann, F., & Scobie, M. (2008).
- Sigma-Aldrich. (n.d.). trans tert-Butyl N-(3-aminocyclobutyl)
- PubChem. (n.d.). tert-butyl N-(3-aminopropyl)
- Hacham, Y., et al. (n.d.).
- Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Crude tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Welcome to the Technical Support Center for the purification of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this important building block. The strategies outlined below are based on established chemical principles and practical laboratory experience.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structure, featuring a primary amine, a Boc-protected secondary amine, and a cyclobutane ring, presents unique challenges and opportunities for purification. Achieving high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will walk you through common purification strategies, potential pitfalls, and how to troubleshoot them effectively.
Core Purification Strategies: A Comparative Overview
The choice of purification strategy for crude this compound largely depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The three primary methods are:
-
Acid-Base Extraction: Exploits the basicity of the primary amine for selective separation.
-
Flash Column Chromatography: A versatile technique for separating compounds based on polarity.
-
Recrystallization: An effective method for obtaining highly pure crystalline material.
The following table provides a high-level comparison of these methods:
| Strategy | Principle | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Differential solubility of the protonated and neutral forms of the amine. | Removal of acidic, basic, and neutral non-amine impurities. | Scalable, cost-effective, and rapid. | May not effectively remove impurities with similar basicity. Potential for Boc group hydrolysis under strongly acidic conditions. |
| Flash Column Chromatography | Differential partitioning of compounds between a stationary and a mobile phase. | Separation of closely related impurities and achievement of high purity. | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require significant solvent volumes, especially at a large scale. Potential for product degradation on acidic silica gel. |
| Recrystallization | Difference in solubility of the desired compound and impurities in a given solvent system at different temperatures. | Final polishing step to achieve high crystalline purity. | Can provide very high purity, cost-effective at scale. | Requires a crystalline solid and a suitable solvent system. Yield can be variable. |
Troubleshooting and FAQs in Purification
This section addresses specific issues that researchers may encounter during the purification of crude this compound.
Acid-Base Extraction
Q1: I am experiencing low recovery after my acid-base extraction. What could be the cause?
A1: Low recovery in an acid-base extraction of this compound can stem from several factors:
-
Incomplete Protonation or Deprotonation: Ensure the pH of the aqueous phase is sufficiently low (typically pH < 2) during the acidic wash to fully protonate the primary amine and draw it into the aqueous layer. Conversely, during basification to recover the product, ensure the pH is sufficiently high (typically pH > 12) to fully deprotonate the ammonium salt and force it back into the organic layer. Use a pH meter for accurate measurements.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the entire mixture through a pad of Celite.
-
Boc Group Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is sensitive to strong acids.[1] Prolonged exposure to highly acidic conditions, especially at elevated temperatures, can lead to the cleavage of the Boc group, resulting in the formation of the unprotected diamine which may have different solubility properties. It is advisable to perform the acid wash at low temperatures (e.g., 0-5 °C) and minimize the contact time.[1]
-
Insufficient Extraction: Ensure you are performing multiple extractions with the organic solvent to fully recover your product from the basified aqueous layer. Typically, three extractions are recommended for good recovery.
Q2: My final product after acid-base extraction is still impure. Why?
A2: Acid-base extraction is excellent for removing non-basic organic impurities and acidic byproducts. However, it will not effectively remove impurities that have a similar basicity to your target compound. If your crude material contains other amine impurities, they will be co-extracted with your product. In this case, an alternative or additional purification step, such as column chromatography, is necessary.
Flash Column Chromatography
Q3: My compound is streaking or showing poor separation on a silica gel column. What can I do?
A3: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing (streaking) and poor separation. Here are several strategies to mitigate this issue:
-
Basify the Mobile Phase: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica gel. Triethylamine (Et₃N) at a concentration of 0.1-1% is a common choice. Alternatively, using a mobile phase containing ammonium hydroxide can also be effective.
-
Use a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2]
-
Amine-functionalized silica: This is a pre-treated silica gel with aminopropyl groups, which effectively masks the acidic silanol groups and provides a more inert surface for amine purification.
-
-
Optimize the Solvent System: A common mobile phase for purifying Boc-protected amines is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. For a polar compound like yours, a dichloromethane/methanol gradient is a good starting point. Ensure your solvents are of high purity.
Q4: I am concerned about the stability of the Boc group on silica gel. Is this a valid concern?
A4: Yes, while generally more stable than on strongly acidic resins, there is a risk of Boc group cleavage on silica gel, which is inherently acidic. This is especially true if the compound is left on the column for an extended period or if a more acidic mobile phase is used. To minimize this risk:
-
Run the column as quickly as possible (hence, "flash" chromatography).
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.
-
As mentioned before, use a mobile phase containing a small amount of a basic modifier.
Recrystallization
Q5: I am struggling to find a suitable solvent system for the recrystallization of my compound.
A5: Finding the right solvent for recrystallization is often a matter of trial and error. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, which has both polar (amines, carbamate) and non-polar (tert-butyl, cyclobutyl) features, a mixture of solvents is often required.
-
Screening Solvents: Start by testing the solubility of a small amount of your crude material in a variety of solvents at room temperature and upon heating. Good candidates for single-solvent systems might include ethyl acetate, isopropyl alcohol, or acetonitrile.
-
Mixed Solvent Systems: A common and effective technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until you observe persistent turbidity. Re-heat to dissolve the solid and then allow it to cool slowly. Common solvent pairs to try include:
-
Ethyl acetate/Hexanes
-
Methanol/Diethyl ether
-
Dichloromethane/Hexanes
-
Q6: My recrystallization resulted in an oil instead of crystals. What should I do?
A6: "Oiling out" is a common problem in recrystallization and usually indicates that the solution is supersaturated or that the melting point of your compound is lower than the boiling point of the solvent. Here are some troubleshooting tips:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.
-
Use a different solvent system: The current solvent may not be appropriate. Try a solvent with a lower boiling point.
-
Re-dissolve and add more of the "poor" solvent: If using a mixed solvent system, you may have too much of the "good" solvent. Re-heat the solution to dissolve the oil, add more of the poor solvent, and then cool slowly.
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate your basic product from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). Repeat the wash 2-3 times. Combine the acidic aqueous layers, which now contain your protonated product.
-
Back-Extraction of Neutral Impurities: Wash the combined acidic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 50% NaOH (aq), until the pH is >12. Ensure the solution remains cool during this process.
-
Product Extraction: Extract the basified aqueous layer with several portions of your organic solvent (e.g., DCM or EtOAc).
-
Drying and Concentration: Combine the organic layers containing your purified product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Protocol 2: Flash Column Chromatography
This protocol provides a starting point for purification using silica gel.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a column with silica gel using your chosen mobile phase. A common starting mobile phase is 5% methanol in dichloromethane, with 0.5% triethylamine added to prevent streaking.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with your mobile phase, gradually increasing the polarity if necessary (e.g., increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is a general procedure; the choice of solvent will need to be optimized.
-
Dissolution: In a flask, add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to your crude product to dissolve it completely.
-
Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for choosing a purification strategy.
Caption: Decision workflow for purification.
Concluding Remarks
The purification of this compound can be achieved efficiently through a systematic approach. By understanding the chemical properties of the molecule and the potential impurities, researchers can select the most appropriate purification strategy. It is often a combination of these techniques that yields the best results, for example, an initial cleanup by acid-base extraction followed by a final polishing step with column chromatography or recrystallization. Always monitor the purity of your material at each stage using appropriate analytical techniques such as TLC, NMR, or LC-MS to guide your purification process.
References
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Google Patents. (n.d.). US20040138491A1 - Process for the production and purification of bis(tertiary-butylamino)silane.
- Google Patents. (2016, February 11). WO 2016/020526 A1 - Common Organic Chemistry.
-
PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
PubMed. (n.d.). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions with Cyclobutylamines
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a comprehensive resource for troubleshooting and optimizing coupling reactions involving cyclobutylamines. The unique steric profile of the cyclobutyl group can present challenges in achieving high conversion rates. This document, structured in a question-and-answer format, provides in-depth technical guidance to overcome these hurdles.
Part 1: Amide Coupling Reactions
The formation of an amide bond is a cornerstone of organic synthesis. However, the steric bulk of cyclobutylamine can significantly hinder this transformation.
Q1: My amide coupling reaction with cyclobutylamine is resulting in a low yield. What are the likely causes and how can I address them?
A1: Low yields in amide couplings with sterically hindered amines like cyclobutylamine are common and can often be attributed to several factors. The primary culprit is the steric hindrance posed by the cyclobutyl group, which impedes the approach of the amine to the activated carboxylic acid.[1]
Here’s a breakdown of potential causes and their solutions:
-
Inadequate Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may not be stable enough to react with the sterically hindered cyclobutylamine.[2]
-
Steric Hindrance: The bulky nature of both the cyclobutylamine and potentially the carboxylic acid partner can create a significant steric clash, slowing down the reaction rate.[1][5]
-
Solution: Employ strategies that minimize steric interactions. One highly effective method is the in-situ formation of an acyl fluoride. Acyl fluorides are small and highly reactive intermediates that can more readily couple with hindered amines.[5]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role. Inadequate solvation of the reactants or insufficient thermal energy can lead to poor conversion.[6]
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling efficiency.
Comparative Data: Amide Coupling Reagents for Hindered Amines
| Coupling Reagent | Activating Group | Reactivity | Comments |
| DCC/EDC | O-acylisourea | Moderate | Prone to N-acylurea formation, a common side product.[7] |
| HBTU/TBTU | OBt ester | High | Generally effective, but may be insufficient for severely hindered couplings.[8] |
| HATU/HCTU | OAt/O-6-ClBt ester | Very High | Highly recommended for sterically demanding couplings due to the formation of more reactive activated esters.[3][9] |
| COMU | Oxyma ester | Very High | A safer and often more effective alternative to benzotriazole-based reagents.[8] |
| T3P | Phosphonic anhydride | High | Can be very effective, especially for solution-phase couplings.[4] |
Protocol 1: Screening of Coupling Reagents for Cyclobutylamine Acylation
-
Setup: In parallel reaction vials, add the carboxylic acid (1.0 eq) and the chosen solvent (e.g., DMF or NMP).
-
Activation: To each vial, add a different coupling reagent (1.1 eq) (e.g., HATU, HCTU, COMU) and a suitable base (e.g., DIPEA, 2.0 eq). Stir for 5-10 minutes at room temperature.
-
Amine Addition: Add cyclobutylamine (1.2 eq) to each reaction vial.
-
Reaction: Stir the reactions at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Analysis: Compare the conversion rates for each coupling reagent to identify the most effective one for your specific substrates.
Part 2: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, particularly with aryl and heteroaryl halides. However, the use of bulky alkylamines like cyclobutylamine can present challenges.[10]
Q2: My Buchwald-Hartwig amination with cyclobutylamine is giving low conversion. What should I investigate?
A2: Low conversion in the Buchwald-Hartwig amination of cyclobutylamine can stem from several factors, primarily related to the catalyst system and reaction conditions.
-
Ligand Choice is Critical: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered amines, bulky and electron-rich phosphine ligands are often required to promote reductive elimination, which is frequently the rate-limiting step.[11]
-
Base and Solvent Interplay: The choice of base and solvent is interdependent and critical for a successful reaction. A strong, non-nucleophilic base is required, but its solubility and effectiveness can be highly solvent-dependent.[13][14]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities such as oxygen or water.[13][17] Additionally, the amine itself can sometimes coordinate too strongly to the metal center, inhibiting catalysis.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for a successful Buchwald-Hartwig amination.
Protocol 2: Optimization of Ligand and Base for Buchwald-Hartwig Amination
-
Setup: In a glovebox, prepare an array of reaction tubes. To each tube, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand to be screened (4-6 mol%).
-
Reagent Addition: Add the base to be tested (e.g., NaOtBu, LHMDS, K₃PO₄, 1.5 eq) to each corresponding tube.
-
Reaction Initiation: Add cyclobutylamine (1.2 eq) and the degassed solvent (e.g., toluene or dioxane).
-
Heating and Monitoring: Seal the tubes and heat the reaction block to the desired temperature (e.g., 80-110 °C). Monitor the reactions by LC-MS at regular intervals.
-
Analysis: Compare the yields across the different ligand and base combinations to identify the optimal conditions.
Part 3: Reductive Amination
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. While generally robust, reactions with sterically hindered amines like cyclobutylamine can be sluggish.
Q3: My reductive amination with cyclobutylamine and a ketone/aldehyde is showing low conversion. How can I improve the yield?
A3: The key to a successful reductive amination is the efficient formation of the imine or iminium ion intermediate, followed by its reduction.[19] With sterically hindered amines, imine formation can be slow and reversible.
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound, the amine, and the imine may not favor the imine, especially with a bulky amine.[20]
-
Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting carbonyl compound.[20]
-
Reaction Kinetics: The overall reaction rate may be slow due to steric hindrance.
-
Solution: Increase the reaction time and/or temperature. If imine formation is the slow step, pre-stirring the carbonyl compound and cyclobutylamine with the acid catalyst and dehydrating agent for a period before adding the reducing agent can be beneficial.[20]
-
Experimental Workflow for Reductive Amination
Caption: Step-by-step workflow for optimized reductive amination.
Protocol 3: Optimized Reductive Amination of a Ketone with Cyclobutylamine
-
Setup: To a round-bottom flask, add the ketone (1.0 eq), cyclobutylamine (1.2 eq), and a suitable solvent (e.g., dichloroethane or THF).
-
Imine Formation: Add acetic acid (0.1 eq) and activated molecular sieves (4Å). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
By systematically addressing the challenges of steric hindrance and optimizing reaction parameters, high conversion rates can be achieved in coupling reactions with cyclobutylamines.
References
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC - NIH. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
Cleavage of a C-C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method - NIH. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
-
(PDF) Procedures to Improve Difficult Couplings - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Palladium-catalyzed Trans-Selective Synthesis of Spirocyclic Cyclobutanes with Isaiah Eckart-Frank - YouTube. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Friedel Crafts Acylation: Mechanism & Conditions - StudySmarter. Available at: [Link]
-
Reductive Amination - YouTube. Available at: [Link]
-
Amine to Amide (Coupling) - Common Conditions. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemical Integrity of Chiral Cyclobutane Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the prevention of epimerization in reactions involving chiral cyclobutane intermediates. The stereochemical purity of these intermediates is paramount, particularly in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates biological activity and material properties. This guide provides in-depth, experience-driven advice to help you navigate the complexities of maintaining stereochemical integrity in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral cyclobutanes, and why is it a significant problem?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that contains multiple stereocenters. In chiral cyclobutane intermediates, this typically involves the inversion of a stereocenter on the four-membered ring, leading to the formation of a diastereomer. This is a major issue because diastereomers possess different physical and chemical properties, which can dramatically alter the biological activity of a final drug candidate or the performance of a material.[1] Furthermore, the resulting diastereomeric mixtures can be challenging and costly to separate, impacting overall yield and process efficiency.
Q2: What are the common mechanistic pathways that lead to epimerization at a chiral center on a cyclobutane ring?
A2: The primary drivers of epimerization are the formation of planar or near-planar intermediates that lose their stereochemical information. The two most prevalent pathways are:
-
Enolization/Enolate Formation: If a chiral carbon on the cyclobutane ring is alpha to a carbonyl group (e.g., a ketone or ester), it possesses an acidic proton. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[2][3] Acid-catalyzed enolization can also occur, leading to the same loss of stereochemical integrity.[3]
-
Ring Strain and Thermodynamic Equilibration: Cyclobutane rings possess significant ring strain due to non-ideal bond angles.[4] In some cases, epimerization can be driven by the release of this strain, leading to a thermodynamically more stable diastereomer. This is particularly relevant in reactions that are reversible or conducted at elevated temperatures for extended periods.[3][5][6]
Q3: How do reaction conditions like temperature, solvent, and base selection influence the rate of epimerization?
A3: These parameters are critical in controlling epimerization:
-
Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier to epimerization.[7][8][9] Therefore, running reactions at lower temperatures can often favor the kinetically controlled product and minimize epimerization, although this may require longer reaction times.[3]
-
Solvent: The polarity of the solvent can play a significant role. Polar aprotic solvents, such as DMF, can promote epimerization by stabilizing charged intermediates like enolates.[2][10] Conversely, nonpolar solvents can disfavor charge separation and may help preserve stereochemistry.[11]
-
Base Selection: The choice of base is paramount. Strong, sterically unhindered bases can readily abstract the alpha-proton, accelerating epimerization.[2][5] Using a weaker or more sterically hindered base can often be a successful strategy to mitigate this issue.[1][3]
Q4: Are there specific functional groups that make a chiral cyclobutane intermediate more susceptible to epimerization?
A4: Yes, the presence of certain functional groups can significantly increase the risk of epimerization. The most common culprit is a carbonyl group (ketone, aldehyde, ester, or amide) directly attached to the cyclobutane ring, which acidifies the adjacent alpha-protons. Other electron-withdrawing groups can also increase the acidity of neighboring protons, making them more susceptible to abstraction by a base.
Q5: Can protecting groups be used to prevent epimerization?
A5: Absolutely. Protecting groups are a powerful tool in a synthetic chemist's arsenal to prevent unwanted side reactions, including epimerization.[12][13][14] For instance, if a ketone is the activating group for epimerization, it can be temporarily converted to a ketal, which is stable under basic conditions.[12] Once the desired reaction is complete, the protecting group can be removed to regenerate the ketone. The key is to choose a protecting group that is stable to the reaction conditions required for subsequent steps but can be removed under mild conditions that do not compromise the stereochemical integrity of the molecule.[13]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Loss of Stereochemical Purity During a Base-Mediated Reaction
Scenario: You are performing a reaction on a chiral cyclobutane intermediate that has an ester group. After workup, you observe a mixture of diastereomers, indicating epimerization at the carbon alpha to the ester.
Root Cause Analysis and Troubleshooting Workflow
Caption: Troubleshooting workflow for base-mediated epimerization.
Detailed Protocols
Protocol 1: Screening of Weaker Bases
-
Setup: Prepare parallel reactions in small vials. To each vial containing the chiral cyclobutane intermediate (1 equivalent) in a suitable solvent (e.g., THF), add a different base.
-
Base Selection: Use a range of bases with varying strengths, such as K₂CO₃ (1.5 eq.), NaHCO₃ (2.0 eq.), and triethylamine (1.2 eq.).
-
Reaction: Stir the reactions at the previously problematic temperature and monitor by TLC or LC-MS.
-
Analysis: After a set time, quench the reactions and analyze the diastereomeric ratio by chiral HPLC or ¹H NMR.
Protocol 2: Implementation of a Sterically Hindered Base
-
Reagents: In a flame-dried flask under an inert atmosphere, dissolve the chiral cyclobutane intermediate in anhydrous THF.
-
Temperature: Cool the solution to 0 °C.
-
Base Addition: Slowly add a sterically hindered base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents).[5]
-
Monitoring: Allow the reaction to proceed at 0 °C, monitoring for completion.
-
Workup and Analysis: Quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification. Analyze the diastereomeric ratio.
Issue 2: Epimerization Under Acidic Conditions
Scenario: You are performing an acid-catalyzed reaction, such as a deprotection or cyclization, and observe the formation of the undesired epimer.
Root Cause Analysis and Troubleshooting
Acid-catalyzed epimerization often proceeds through an enol intermediate. The strength of the acid, reaction temperature, and time are key factors to consider.
Table 1: Troubleshooting Acid-Catalyzed Epimerization
| Parameter | Potential Cause | Recommended Solution | Scientific Rationale |
| Acid Strength | The acid is too strong, leading to rapid enolization. | Switch to a weaker acid (e.g., acetic acid, pyridinium p-toluenesulfonate). | A weaker acid will lower the rate of enolization, giving the desired reaction a chance to proceed without significant epimerization. |
| Temperature | Elevated temperatures are promoting thermodynamic equilibration. | Run the reaction at a lower temperature.[3] | Lowering the temperature will favor the kinetic product and slow down the rate of epimerization. |
| Reaction Time | Prolonged exposure to acidic conditions allows for equilibration. | Monitor the reaction closely and quench immediately upon completion.[3] | Minimizing the time the intermediate is exposed to acidic conditions reduces the opportunity for epimerization. |
| Catalyst Choice | A Lewis acid catalyst may be promoting epimerization. | Screen different Lewis acids to find one that favors the desired reaction pathway without causing epimerization.[11] | Different Lewis acids have varying coordination properties and can influence the transition state geometry.[11] |
Issue 3: Unexpected Epimerization During a Seemingly "Neutral" Reaction
Scenario: You observe epimerization during a reaction that does not explicitly use strong acids or bases, such as a metal-catalyzed cross-coupling or a hydrogenation.
Potential Hidden Causes and Solutions
-
Trace Impurities: Seemingly neutral reagents or solvents may contain trace amounts of acidic or basic impurities that can catalyze epimerization over the course of a long reaction.
-
Solution: Use freshly purified solvents and high-purity reagents.
-
-
Catalyst-Mediated Epimerization: Some metal catalysts or their ligands can have acidic or basic properties that facilitate epimerization.
-
In Situ Generation of Acid/Base: The reaction itself may generate acidic or basic byproducts that can cause epimerization.
-
Solution: Add a non-nucleophilic base or a buffer to the reaction mixture to neutralize any in situ generated acid.
-
Experimental Protocol: Catalyst and Ligand Screening
Caption: Workflow for troubleshooting catalyst-mediated epimerization.
References
-
Asymmetric synthesis of cyclobutanes and their derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters. Retrieved from [Link]
-
Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (2015). Chemical Communications. Retrieved from [Link]
-
Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (2015). PubMed. Retrieved from [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). PMC. Retrieved from [Link]
-
Nonrigid diastereomers: epimerization at chiral metal centers or chiral ligand conformations?. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
Hydrogenation and divergent epimerizations of cyclobutenes. (n.d.). ResearchGate. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved from [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. Retrieved from [Link]
-
The application of cyclobutane derivatives in organic synthesis. (2003). ResearchGate. Retrieved from [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (n.d.). ResearchGate. Retrieved from [Link]
-
A computational study of base-catalyzed reactions of cyclic 1,2-diones. (n.d.). NIH. Retrieved from [Link]
- Epimerization methodologies for recovering stereo isomers in high yield and purity. (2008). Google Patents.
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). PMC. Retrieved from [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021). ResearchGate. Retrieved from [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2022). ResearchGate. Retrieved from [Link]
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2022). PMC. Retrieved from [Link]
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. (n.d.). PMC. Retrieved from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. (n.d.). Baran Lab. Retrieved from [Link]
-
Protecting Groups. (n.d.). Organic Synthesis. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
How to reduce epimerization in Chiral molecule?. (2012). ResearchGate. Retrieved from [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). University of Central Oklahoma. Retrieved from [Link]
-
Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. (n.d.). JACS Au. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. (2015). PubMed. Retrieved from [Link]
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. (n.d.). ResearchGate. Retrieved from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Wuxi AppTec. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 16. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of tert-Butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Welcome to the technical support center for the large-scale synthesis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable, field-proven insights to ensure a robust and efficient synthesis.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its structure, featuring a strained cyclobutane ring and differentially protected amines, presents unique challenges when transitioning from bench-scale synthesis to large-scale production. Issues such as stereocontrol, impurity profiles, reagent handling, and purification become magnified at scale. This guide provides a structured approach to identifying and resolving these challenges.
Synthetic Strategy Overview
The most common and scalable approach involves a two-step sequence starting from a Boc-protected aminocyclobutane precursor. This strategy is favored because it avoids handling the more volatile and potentially more reactive N-methylated diamine and allows for a more controlled introduction of the methyl group.
Caption: High-level overview of the primary synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control during scale-up?
A1: The reductive amination step is the most critical. At scale, heat management during the addition of the reducing agent is paramount to prevent side reactions and ensure safety. Furthermore, controlling the stoichiometry is key to minimizing over-alkylation or unreacted starting material, which can complicate purification.
Q2: How does the stereochemistry of the starting material affect the synthesis?
A2: The stereochemistry of the final product is directly determined by the starting tert-butyl (3-aminocyclobutyl)carbamate. The reaction conditions for reductive amination are typically not harsh enough to cause epimerization of the cyclobutane ring. Therefore, if you start with the trans isomer, you will obtain the trans product. It is crucial to source or synthesize a starting material with the desired and confirmed stereochemistry.
Q3: What are the primary impurities I should expect?
A3: The most common impurities include:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Over-alkylation Product: Formation of a quaternary ammonium salt if a strong alkylating agent is used instead of a reductive amination protocol.
-
N-formyl Impurity: If the reduction of the intermediate iminium ion is slow, hydrolysis can lead to the formation of a formamide.
-
Residual Solvents and Reagents: Particularly challenging to remove at scale without robust purification procedures.
Q4: Is chromatography a viable purification method on a large scale?
A4: While possible, large-scale chromatography is expensive and time-consuming. The primary goal of process development should be to create a synthesis that yields a product pure enough to be isolated via crystallization or trituration.[1] Chromatography should be reserved as a final polishing step if exceptionally high purity is required and all other methods have failed.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low Yield or Stalled Reductive Amination
| Question | Potential Cause | Recommended Solution & Rationale |
| Is the starting amine fully consumed? | Inefficient Imine/Iminium Formation: The reaction between the Boc-protected amine and formaldehyde is an equilibrium process. Water, a byproduct, can inhibit this step. | Action: Use a slight excess of formaldehyde (1.1-1.2 eq). If using an aqueous formaldehyde solution, consider switching to paraformaldehyde and a suitable solvent like methanol or THF to form the imine in situ. The use of a mild acid catalyst can sometimes facilitate imine formation, but care must be taken to avoid Boc-deprotection. |
| Is an imine intermediate observed but not converting to product? | Reducing Agent Inactivity/Insufficiency: Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive and can degrade upon improper storage. Hydrogenation catalysts like Pd/C can be poisoned by impurities. | Action: Use a fresh, high-quality reducing agent. For NaBH(OAc)₃, add it portion-wise to control the exotherm and ensure it is added to an anhydrous reaction mixture.[2] For catalytic hydrogenation, ensure the substrate and solvent are free from potential catalyst poisons (e.g., sulfur-containing compounds). |
| Is the reaction simply slow? | Sub-optimal Temperature or pH: Reductive aminations are often run at ambient temperature, but low temperatures can slow the reaction rate significantly. The pH of the reaction is also critical; iminium ions are formed under mildly acidic conditions but are unstable in strong acid or base. | Action: Monitor the reaction over a longer period (up to 12 hours)[2]. If the reaction is clean but slow, a modest increase in temperature (e.g., to 40°C) may be beneficial, but this must be balanced against potential side reactions. The use of NaBH(OAc)₃ is advantageous as the acetic acid byproduct helps maintain a suitable pH for the reaction.[3] |
Issue 2: Complex Impurity Profile After Reaction
| Question | Potential Cause | Recommended Solution & Rationale |
| Is there a significant amount of a higher molecular weight byproduct? | Dimerization/Oligomerization: If the Boc-protecting group is accidentally cleaved, the resulting free diamine can react with the iminium intermediate, leading to dimers or oligomers. | Action: Ensure reaction conditions are not overly acidic. Avoid strong acids like HCl or H₂SO₄. Trifluoroacetic acid (TFA) will rapidly cleave the Boc group.[4] Stick to mild reducing agents like NaBH(OAc)₃ that do not require strongly acidic conditions. |
| Is the product contaminated with unreacted starting materials that are difficult to separate? | Poor Solubility or Mixing: On a large scale, poor mixing can lead to localized "hot spots" or areas of high reagent concentration, while other parts of the reactor remain unreacted. | Action: Ensure adequate agitation throughout the reaction. The choice of solvent is critical; it must solubilize both the starting material and the intermediate imine. A solvent system like THF or DCM is often effective. If solubility is a major issue, a solvent screen at the development stage is essential.[5] |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low yield outcomes.
Detailed Experimental Protocols
Protocol 1: Large-Scale Reductive Amination
This protocol is a representative example and should be optimized for specific equipment and scale.
Reagents & Quantities (Illustrative 1.0 mol scale)
| Reagent | Molar Eq. | Quantity | Notes |
| trans-tert-Butyl (3-aminocyclobutyl)carbamate | 1.0 | 186.25 g | Ensure starting material purity and stereochemistry is confirmed. |
| Dichloromethane (DCM) | - | 1.8 L | Anhydrous grade recommended. |
| Aqueous Formaldehyde (37 wt%) | 1.2 | 97.4 mL | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.3 | 275.5 g | Must be handled in a dry environment.[2] |
| Saturated Sodium Bicarbonate (aq.) | - | ~1.0 L | For work-up. |
| Brine | - | ~0.5 L | For work-up. |
Procedure:
-
Setup: Charge a suitable, clean, and dry reactor with trans-tert-butyl (3-aminocyclobutyl)carbamate and dichloromethane. Begin agitation.
-
Imine Formation: Add the aqueous formaldehyde solution to the reactor. Stir the mixture at room temperature (20-25°C) for 1 hour to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0-5°C using an appropriate cooling bath. CAUTION: The subsequent addition is exothermic.
-
Carefully add the sodium triacetoxyborohydride in portions over 1-2 hours, ensuring the internal temperature does not exceed 15°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours.[2] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0-10°C. CAUTION: Gas evolution (H₂) will occur. Ensure adequate ventilation and headspace.
-
Stir the biphasic mixture for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 300 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil or solid can often be purified by slurring or recrystallizing from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure product as a white solid.
Safety Considerations for Scale-Up
-
Hydrogen Gas Evolution: The quench of borohydride reagents with water produces flammable hydrogen gas. All quenching operations must be performed in a well-ventilated area (e.g., fume hood or walk-in hood), away from ignition sources, and with careful control of the addition rate.
-
Exotherm Control: The addition of sodium triacetoxyborohydride is exothermic. Large-scale reactions require a robust cooling system and slow, portion-wise addition to maintain temperature control. A runaway reaction is a significant hazard.
-
Formaldehyde Handling: Formaldehyde is a known carcinogen and sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, and always work in a well-ventilated area.
-
Solvent Hazards: Dichloromethane is a volatile, chlorinated solvent with associated health risks. Minimize exposure through the use of closed systems and proper ventilation.
This guide provides a framework for addressing the challenges inherent in the large-scale synthesis of this compound. By understanding the chemical principles and anticipating potential pitfalls, chemists can develop a safe, efficient, and scalable manufacturing process.
References
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). A-1. Organic Syntheses Procedure. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679-1681. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Mosa, F. A., et al. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Organic Syntheses, 85, 219-230. Retrieved from [Link]
-
Hong, J., & Luesch, H. (2012). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. ACS Medicinal Chemistry Letters, 3(11), 935–939. Retrieved from [Link]
-
Davies, H. M. L., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2352–2363. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Identifying and Removing Impurities from tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Welcome to the Technical Support Center for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable compound. Here, we provide in-depth technical guidance in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your work effectively.
Frequently Asked Questions (FAQs)
Impurity Identification
Q1: What are the most probable impurities I might encounter in my sample of this compound?
A1: The impurity profile of your final product is intrinsically linked to its synthetic route. A plausible and common pathway to this compound involves a two-step process: initial Boc protection of a diamine precursor followed by N-methylation. This process can introduce several types of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: The presence of the initial diamine, 3-(methylamino)cyclobutanamine, or the mono-Boc protected intermediate, tert-butyl N-(3-aminocyclobutyl)carbamate, can be a significant source of impurities.
-
Over-reacted Byproducts: Di-Boc protected diamine, where both amino groups are protected with a tert-butoxycarbonyl group, can form if the initial protection step is not carefully controlled.
-
Reagents and Byproducts from N-methylation: If using a traditional method like methyl iodide and a strong base (e.g., sodium hydride), residual base and iodide salts may be present.[1] Reductive amination approaches might introduce unreacted formaldehyde and formic acid or their byproducts.[2]
-
-
Degradation Products:
Visualizing the Synthetic Pathway and Potential Impurities
To better understand the origin of these impurities, let's visualize a potential synthetic workflow.
Caption: A plausible synthetic route and the origin of potential impurities.
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: A multi-pronged analytical approach is recommended for robust impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the target compound and its impurities. A reversed-phase C18 column is a good starting point. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (e.g., 200-215 nm) is often necessary. A gradient elution with a mobile phase consisting of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid is typically effective.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides definitive identification of impurities by providing molecular weight information. This is particularly useful for identifying unexpected byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and can help identify major impurities if their concentration is sufficient. The presence of characteristic signals, such as the tert-butyl protons of the Boc group or the N-methyl protons, can be used for confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents or certain byproducts from the N-methylation step, GC-MS can be a powerful tool.
Table 1: Recommended Analytical Methods
| Analytical Technique | Purpose | Key Considerations |
| HPLC-UV | Separation and Quantification | C18 column, low wavelength UV detection (200-215 nm), gradient elution. |
| LC-MS | Identification | Provides molecular weight information for definitive identification. |
| NMR | Structural Confirmation | Confirms the structure of the main product and major impurities. |
| GC-MS | Volatile Impurity Analysis | Useful for residual solvents and volatile byproducts. |
Troubleshooting Guides
Purification Challenges
Q3: I'm having difficulty removing the unreacted diamine starting material. What purification strategies do you recommend?
A3: The unreacted diamine is more polar and basic than your Boc-protected product. This difference in physicochemical properties can be exploited for purification:
-
Aqueous Wash/Extraction:
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or citric acid). The basic diamine will be protonated and partition into the aqueous layer.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Finally, wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
-
Silica Gel Chromatography: If extraction is insufficient, column chromatography is a highly effective method. The less polar Boc-protected product will elute before the more polar diamine. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will provide good separation.
Q4: How can I remove the bis-Boc protected byproduct?
A4: The bis-Boc protected impurity is significantly less polar than your mono-Boc product. This difference is key to its removal:
-
Silica Gel Chromatography: This is the most effective method. The bis-Boc impurity will elute much earlier than the desired mono-Boc product in a normal-phase chromatography setup.
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and will require some experimentation. A solvent system where the desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below is ideal. The bis-Boc impurity, being more non-polar, may remain in the mother liquor.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a specific HPLC method. Optimization may be required based on your specific impurity profile.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Hold at high %B for a few minutes to elute any highly non-polar impurities.
-
Return to initial conditions and equilibrate the column.
-
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of your sample in the initial mobile phase composition.
Protocol 2: Acidic Wash for Removal of Basic Impurities
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer.
-
Repeat the acid wash if necessary (monitor by TLC or HPLC).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
References
-
Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. Available at: [Link]
-
Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Available at: [Link]
-
Di-tert-butyl dicarbonate. (2023). In Wikipedia. Available at: [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Eschweiler–Clarke reaction. (2023). In Wikipedia. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Available at: [Link]
Sources
- 1. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 4. Di-tert-butyl_dicarbonate [chemeurope.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Substituted Cyclobutane Reactions
Welcome to the technical support center dedicated to navigating the complexities of regioselectivity in reactions involving substituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies and troubleshoot common challenges in this area of organic chemistry. Here, we move beyond simple protocols to delve into the underlying principles that govern reaction outcomes, providing you with the expert insights needed to control the functionalization of these strained ring systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions on a substituted cyclobutane ring?
The regiochemical outcome of a reaction on a substituted cyclobutane is a nuanced interplay of several factors. Understanding these is critical for predictive synthesis. The key determinants are:
-
Steric Hindrance: The inherent puckered conformation of the cyclobutane ring creates distinct steric environments.[1] Bulky substituents will naturally direct incoming reagents to less hindered positions. This is often the most intuitive factor to consider, but it is not always the dominant one.
-
Electronic Effects: The electronic nature of the substituent plays a crucial role. Electron-donating groups (EDGs) can activate certain positions for electrophilic attack, while electron-withdrawing groups (EWGs) will direct nucleophilic attack or stabilize intermediates at specific locations.[2][3][4] These effects are transmitted through both inductive and resonance pathways.
-
Stereoelectronic Effects: The spatial arrangement of orbitals can significantly influence reactivity and selectivity.[5] For instance, the alignment of a C-H bond with the π-system of a substituent can make that bond more susceptible to abstraction in radical reactions. Hyperconjugation and the anomeric effect are examples of stereoelectronic effects that can dictate regioselectivity.
-
Directing Groups: In many modern synthetic methods, a functional group is intentionally placed on the substrate to direct a reagent to a specific site.[6][7] These directing groups often coordinate to a metal catalyst, bringing the reactive center into close proximity with a particular C-H bond.
-
Catalyst Control: The choice of catalyst, particularly in transition metal-catalyzed reactions, can be the deciding factor in regioselectivity.[6][8] Different ligands on a metal center can fine-tune its steric and electronic properties, leading to divergent regiochemical outcomes with the same substrate.
Q2: I am observing a lack of regioselectivity in the electrophilic addition of H-X to my substituted cyclobutene. What is a likely cause and how can I address it?
This is a classic challenge that often points to the formation of carbocation intermediates. The mechanism of electrophilic addition to an alkene proceeds through a carbocation, and the stability of this intermediate dictates the regioselectivity according to Markovnikov's rule.[9][10][11] However, with substituted cyclobutanes, carbocation rearrangements are a common complication.[12]
Troubleshooting Steps:
-
Analyze Potential Carbocation Intermediates: Draw out the possible carbocation intermediates that can form upon protonation of the double bond. Consider the stability of each (tertiary > secondary > primary). Also, evaluate the potential for hydride or alkyl shifts to form a more stable carbocation. This can lead to a mixture of products.
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor rearrangement pathways, which often have a higher activation energy.
-
Change the Solvent: A more polar, coordinating solvent can help to stabilize the initially formed carbocation and may reduce the propensity for rearrangement.
-
-
Use a Milder Electrophile: Strong acids can aggressively promote carbocation formation and subsequent rearrangements. Consider using a less acidic source of the electrophile or employing a reagent that proceeds through a more concerted mechanism, avoiding a discrete carbocation.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Poor Regioselectivity in a Transition Metal-Catalyzed C-H Functionalization
Problem: You are attempting a rhodium-catalyzed C-H insertion reaction on an arylcyclobutane, but you are getting a mixture of C1 and C3 functionalized products.[6][8]
Underlying Principles: The regioselectivity in these reactions is highly dependent on the ligand sphere of the rhodium catalyst. The catalyst's steric bulk and electronic properties dictate which C-H bond is most accessible and electronically favored for insertion.
Workflow for Optimization:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Catalyst Screening: The most impactful change is often the catalyst itself. If you are using a standard catalyst like Rh₂(OAc)₄, screen a panel of catalysts with varying ligands. For example, moving to a more sterically demanding carboxylate or a chiral ligand can dramatically shift the regioselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's reactivity and selectivity. Screen a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF).
-
Temperature Control: As with electrophilic additions, lowering the reaction temperature can increase selectivity by favoring the pathway with the lowest activation energy.
Data-Driven Decision Making:
| Catalyst Ligand | Predominant Regioisomer | Rationale |
| Acetate (OAc) | Often a mixture | Small ligand, less steric influence. |
| Triphenylacetate (O₂CCPh₃) | May favor less hindered position | Increased steric bulk around the metal center. |
| Chiral Carboxamidates | Can induce high selectivity | Defined chiral pocket creates a highly specific reaction environment. |
Scenario 2: Unexpected Regioisomer in a Radical Reaction
Problem: You are performing a radical bromination on a substituted cyclobutane and the bromine is adding to a seemingly less stable carbon.
Underlying Principles: While radical stability (tertiary > secondary > primary) is a key guiding principle, stereoelectronic effects can override this. The stability of the transition state for hydrogen atom abstraction is crucial. A C-H bond that can align with an adjacent orbital (e.g., a p-orbital of an aryl group or the orbital of a lone pair) can be preferentially cleaved, even if it leads to a "less stable" radical on paper.
Visualizing the Key Interaction:
Caption: Pathway for radical bromination.
Troubleshooting and Confirmation:
-
Conformational Analysis: Build a model of your substituted cyclobutane. Analyze the puckered conformation and identify which C-H bonds have the best orbital overlap with adjacent substituents. This can provide a rationale for the observed regioselectivity.
-
Reagent Choice: The selectivity of the radical halogenating agent is important. N-Bromosuccinimide (NBS) is often more selective than elemental bromine.
-
Computational Chemistry: If available, DFT calculations can model the transition state energies for hydrogen abstraction from different positions, providing strong evidence to support or refute a hypothesis based on stereoelectronic effects.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Controlled C-H Functionalization of an Arylcyclobutane
This protocol is a general starting point and should be optimized for each specific substrate.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the arylcyclobutane (1.0 equiv.), the rhodium catalyst (0.01 equiv.), and the desired solvent (to achieve a 0.1 M concentration of the limiting reagent).
-
Reagent Addition: Add the diazo compound (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and adjust as needed) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
References
-
Hu, Y., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Organic Letters, 22(5), 1786-1790. [Link]
-
Davies, H. M. L., & Lian, Y. (2012). Rhodium-catalyzed C–H functionalization of cyclobutanes. Tetrahedron, 68(37), 7523-7531. [Link]
-
García-López, J. A., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications, 14(1), 1-10. [Link]
-
Chen, J., et al. (2021). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Chemical Society Reviews, 50(15), 8535-8566. [Link]
-
Maji, M., & Biju, A. T. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Organic Letters, 25(43), 7856-7861. [Link]
-
Wang, Y., et al. (2022). Transition-metal-catalyzed C-H functionalization of cyclobutanes. Chinese Journal of Chemistry, 40(14), 1681-1696. [Link]
-
Li, Z., et al. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(23), 6744-6749. [Link]
-
Roșca, D. A., et al. (2025). Transition-Metal Catalyzed, Thermally Driven [2π+2π]-Cycloadditions of Olefins and Alkynes. Angewandte Chemie International Edition. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. Molecules (Basel, Switzerland), 18(12), 15541–15572. [Link]
-
Maji, M., & Biju, A. T. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Organic & Biomolecular Chemistry, 21(42), 8565-8569. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430-2452. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry. [Link]
-
Li, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18868-18874. [Link]
-
Whitmore, F. C. (1934). The Common Basis of Intramolecular Rearrangements. Journal of the American Chemical Society, 56(2), 355-357. [Link]
-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
-
Wikipedia. (2023, October 29). Stereoelectronic effect. In Wikipedia. [Link]
-
Unacademy. (n.d.). Mechanism of Electrophilic Addition Reaction. [Link]
-
ChemTalk. (n.d.). Directing Effects. [Link]
-
Li, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18868-18874. [Link]
-
Hall, D. G. (2021). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 60(38), 20656-20660. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]
-
Wikipedia. (2023, November 28). Electrophilic addition. In Wikipedia. [Link]
-
Jana, A., et al. (2024). Regio- and diastereoselective synthesis of cyclobutylated phenothiazines via [2 + 2] photocycloaddition: demonstrating wavelength-gated cycloreversion inside live cells. Chemical Science, 15(1), 147-155. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
The Organic Chemistry Tutor. (2021, March 9). 44g: Determining the directing effect of a substituent [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 13). Electrophilic aromatic directing groups. In Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2021, February 15). Electrophilic Addition Mechanism [Video]. YouTube. [Link]
-
Paquette, L. A., et al. (1987). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 187-193. [Link]
-
Wipf, P. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution. Wipf Group, University of Pittsburgh. [Link]
-
Tia, R., & Adei, E. (2014). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Theoretical and Computational Science, 1(3), 1-12. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
-
Van der Eycken, J., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(11), 7136-7145. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 6. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Electrophilic Addition Reaction [unacademy.com]
- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validation & Comparative
A Comparative Guide to the Analytical Purity Determination of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
This guide provides a comprehensive comparison of analytical methodologies for the determination of purity for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate. As a key building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other advanced therapeutics, the unambiguous confirmation of its purity is a prerequisite for reliable downstream applications and regulatory compliance. This document moves beyond mere protocol listing to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound possesses multiple structural features—a Boc-protected amine, a secondary methylamine, and a cyclobutane ring with potential stereoisomerism (cis and trans)—that necessitate a multi-faceted analytical approach. The purity assessment must not only quantify the principal component but also identify and quantify process-related impurities, residual solvents, stereoisomers, and potential degradants. A robust analytical strategy is therefore not a single method but an orthogonal combination of techniques.
Core Methodologies: A Comparative Analysis
The selection of an analytical method is governed by the specific question being asked: Are we assessing routine purity against a known standard? Are we identifying unknown volatile impurities? Or are we establishing the absolute purity of a new batch without a dedicated reference standard? Here, we compare the principal techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Relative Purity
HPLC is the cornerstone for routine purity analysis and the quantification of non-volatile impurities.[1] Its principle lies in the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.
Expertise & Causality: For a molecule like this compound, a Reversed-Phase (RP-HPLC) method is the logical starting point. The non-polar tert-butyl group and the carbon scaffold provide sufficient hydrophobicity to be retained on a C18 stationary phase. The primary and secondary amine functionalities can cause peak tailing on silica-based columns due to interaction with residual silanols. Therefore, the addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is critical. This protonates the amines, ensuring they are in a single ionic form and minimizing secondary interactions, which results in sharper, more symmetrical peaks.
Detection Choices:
-
UV Detection: The carbamate group offers some UV absorbance at low wavelengths (~210 nm), making it suitable for general-purpose purity analysis.[1] However, it lacks specificity if impurities share the same chromophore.
-
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD): These "universal" detectors are invaluable when dealing with impurities that lack a UV chromophore. Their response is proportional to the mass of the analyte, making them excellent for "mass balance" calculations.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of confidence. It allows for the confirmation of the parent mass and the identification of impurities based on their mass-to-charge ratio, which is crucial for investigating unknown peaks.[2]
This protocol is designed to separate the main component from potential process impurities and degradants.
-
Instrumentation: HPLC system with a UV or CAD detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 70% B
-
20-22 min: Linear gradient from 70% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in Mobile Phase A/B (50:50) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability:
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >2000 theoretical plates for the analyte peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[1] While many carbamates are thermally labile and not suitable for direct GC analysis, GC-MS is essential for a complete purity profile.[3]
Expertise & Causality: Direct injection of this compound onto a GC column is generally avoided due to the risk of on-column degradation of the Boc-protecting group. However, the technique is perfectly suited for a "headspace" analysis to detect residual solvents (e.g., ethyl acetate, dichloromethane, heptane) without subjecting the compound itself to high temperatures. For analyzing non-volatile components, derivatization to increase volatility would be required, for instance, by silylating the amine groups with reagents like MTBSTFA.[4] This converts the polar NH groups into non-polar derivatives suitable for GC analysis.[4][5]
-
Instrumentation: Headspace sampler coupled to a GC-MS system.
-
Chromatographic Conditions:
-
Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent (e.g., DMSO).
-
Seal the vial immediately.
-
-
Headspace Parameters:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 20 minutes.
-
Injection Volume: 1 mL of the vial's headspace.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR stands apart from chromatographic techniques as it can determine the absolute purity of a substance without requiring a reference standard of the analyte itself.[1][6] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Expertise & Causality: For qNMR, a certified internal standard with known purity is weighed accurately along with the sample.[6] The purity of the analyte is calculated by comparing the integral of a unique, well-resolved analyte signal to the integral of a known signal from the standard. Key experimental parameters must be carefully controlled to ensure accuracy. A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time is crucial to ensure all protons fully relax between pulses, making the signal intensity truly quantitative.[1] The choice of internal standard is critical; it must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately characterized. Maleic acid or dimethyl sulfone are common choices.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Materials:
-
Analyte: this compound.
-
Internal Standard (IS): Certified Maleic Acid (>99.5% purity).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): 30 seconds (ensure this is >5x T1).
-
Number of Scans (ns): 16-32 (to achieve a signal-to-noise ratio > 250:1).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the 9 protons of the tert-butyl group) and a signal from the internal standard (e.g., the 2 protons of maleic acid).
-
Calculate purity using the formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where: I = Integral, N = Number of protons for the signal, M = Molar mass, W = Weight, P = Purity of the internal standard.
-
Chiral Separation: Addressing Stereoisomerism
The 3-aminocyclobutane core can exist as cis and trans diastereomers. In drug development, different stereoisomers can have vastly different pharmacological and toxicological profiles, making their separation and quantification a regulatory necessity.[7][8]
Expertise & Causality: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for this purpose.[9] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose functionalized with phenyl carbamate groups, are highly effective at resolving a wide range of chiral compounds. SFC is often advantageous due to its use of supercritical CO2 as the main mobile phase, which offers lower viscosity and higher diffusivity, leading to faster and more efficient separations compared to HPLC.[10]
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 Heptane:Isopropanol.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter if necessary.
-
The Critical Role of Forced Degradation Studies
To ensure an analytical method is truly "stability-indicating," forced degradation studies are performed. These studies, mandated by regulatory bodies like the ICH, deliberately stress the drug substance to produce potential degradation products.[2][3][11] The goal is to prove that the analytical method can separate these newly formed degradants from the parent compound, ensuring that a loss in purity over time can be accurately measured.[3][12]
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C (carbamates are often susceptible to base hydrolysis).[3]
-
Oxidation: 3% H₂O₂ at room temperature.[3]
-
Thermal Stress: 80 °C dry heat.
-
Photolytic Stress: Exposure to light as per ICH Q1B guidelines.
Summary and Method Selection Guide
The optimal analytical strategy is a composite of the methods described. No single technique can provide a complete purity profile.
| Parameter | Reversed-Phase HPLC | Headspace GC-MS | Quantitative NMR (qNMR) | Chiral HPLC/SFC |
| Principle | Chromatographic separation by polarity | Separation of volatiles by boiling point | Absolute quantification via nuclear resonance | Chromatographic separation of stereoisomers |
| Primary Use | Routine purity, non-volatile impurities | Residual solvents, volatile impurities | Absolute purity, primary standard characterization | Enantiomeric/diastereomeric purity |
| Quantitation | Relative (requires reference standard) | Relative/Quantitative | Absolute (requires internal standard) | Relative |
| Sensitivity | High (ng range with UV/CAD) | Very High (pg-ng range) | Low (µg-mg range) | High (ng range) |
| Throughput | High | Medium | Low | Medium |
| Best For... | QC release testing, stability studies | Confirming absence of process solvents | Certifying new reference materials | Characterizing stereoisomeric composition |
Conclusion
A comprehensive analytical control strategy for this compound should be anchored by a validated, stability-indicating RP-HPLC method for routine quality control. This must be complemented by headspace GC-MS for the control of residual solvents and a chiral separation method to ensure the correct stereoisomeric profile. For the definitive assignment of absolute purity, particularly for batches intended as reference standards, qNMR is the indispensable primary method. This orthogonal approach ensures that the material's purity is understood from all critical perspectives, guaranteeing its quality, safety, and suitability for use in pharmaceutical development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
- U.S. EPA. (n.d.). Determination of Carbamate Pesticides: Extraction, Purification and HPLC Analysis.
- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.
- Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Barceló-Barrachina, E., et al. (2015). New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography. PubMed.
- Waters Corporation. (n.d.). Alliance system for carbamate analysis.
- Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online.
- BenchChem. (n.d.). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
- Patil, S. S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. ResearchGate.
- Gfeller, D., & Schymanski, E. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Hartono, F. Y., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Semantic Scholar.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Klick, S., et al. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Semantic Scholar.
- Various Authors. (2019). How to check the purity of the chemical compound by H NMR? ResearchGate.
- ChemicalBook. (n.d.). Methyl carbamate(598-55-0) 1H NMR spectrum.
- ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
- Gilon, C., et al. (1997). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed.
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Wittmann, C. (2001). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology and Bioengineering.
- Ambeed.com. (n.d.). 1363380-57-7 | tert-Butyl ((trans-3-aminocyclobutyl)methyl)carbamate.
- Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Gaca, J., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate.
- De Luca, C., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Santa Cruz Biotechnology. (n.d.). tert-butyl N-methylcarbamate.
- Chromatography Today. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
- Al-Shuhaib, M. B. S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. IOP Conference Series: Earth and Environmental Science.
- Akram, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biomedres.us [biomedres.us]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
In the landscape of modern drug development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate is a key building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a polar aminocyclobutyl moiety and a labile tert-butyl carbamate (Boc) protecting group, presents distinct analytical challenges. Accurate and robust analytical methods are essential for quality control, enabling precise quantification, impurity profiling, and stability testing.
This guide provides a comprehensive comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this critical intermediate. We will delve into the theoretical underpinnings, practical method development, and comparative performance of each technique, grounded in established scientific principles and regulatory expectations.[1][2]
Physicochemical Profile of the Analyte
Understanding the physicochemical properties of this compound is the cornerstone of rational method development.
-
Structure:
-
Molecular Formula: C₁₀H₂₀N₂O₂
-
Molecular Weight: Approximately 200.28 g/mol .[3]
-
Polarity: The presence of a primary amine and a carbamate group makes the molecule significantly polar. This high polarity suggests strong interactions with polar stationary phases and high solubility in polar solvents.
-
Volatility & Thermal Stability: Carbamates are known to be thermally labile, often decomposing at the high temperatures required for gas chromatography.[4][5] The Boc protecting group is also susceptible to thermal degradation. This makes direct GC analysis highly challenging.
Part 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Polar, Non-Volatile Compounds
HPLC is fundamentally suited for the analysis of non-volatile or thermally sensitive compounds like our target analyte.[6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Causality in Method Design: Why HPLC Excels
The primary advantage of HPLC for this molecule is its ability to perform separations at or near ambient temperature, thus preserving the integrity of the thermally labile carbamate structure. The choice of stationary and mobile phases can be tailored to effectively manage the analyte's high polarity.
1. Chromatographic Mode Selection: Due to the analyte's polar nature, traditional reversed-phase (RP) chromatography on a standard C18 column can be problematic, often resulting in poor retention (early elution) even with highly aqueous mobile phases.[7][8] To overcome this, several strategies are viable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This mode uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). Water acts as the strong, eluting solvent. HILIC is an excellent choice for retaining and separating very polar compounds.[9]
-
Polar-Embedded/Polar-Endcapped Reversed-Phase: These columns incorporate polar groups within the alkyl chains or at the end of them. This modification alters the stationary phase's selectivity and allows for the use of highly aqueous mobile phases without the risk of phase collapse, improving retention for polar analytes.[7]
2. Detector Selection:
-
UV Detector: The carbamate functional group exhibits some UV absorbance at low wavelengths (typically ~200-220 nm).[10] While not highly specific, a UV detector is a robust and common choice for quantification.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity. It allows for definitive peak identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, which is invaluable for impurity identification and stability studies.[11][12]
Workflow for HPLC Analysis
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 | CID 71280569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. scispec.co.th [scispec.co.th]
- 6. s4science.at [s4science.at]
- 7. hplc.eu [hplc.eu]
- 8. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. epa.gov [epa.gov]
- 11. Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biopharmaceutical Analysis by HPLC: Practices and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate Derivatives by X-ray Crystallography
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. For complex molecules such as tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate derivatives, which possess multiple stereocenters and conformational flexibility, spectroscopic methods like NMR can sometimes be inconclusive in unambiguously assigning stereochemistry.[1][2] In these instances, single-crystal X-ray crystallography emerges as the definitive method, providing an atomic-resolution map of the molecule's structure.[3][4][5]
This guide provides a comprehensive, in-depth comparison of the experimental protocols and data validation necessary to confidently determine the structure of this compound derivatives. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for structural validation.
The Imperative of Unambiguous Stereochemical Assignment
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. Enantiomers and diastereomers can exhibit vastly different pharmacological and toxicological profiles.[6] For derivatives of this compound, the relative and absolute stereochemistry of the substituents on the cyclobutyl ring dictates how the molecule interacts with its biological target. An incorrect structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While methods like vibrational circular dichroism (VCD) combined with quantum mechanical calculations offer a powerful alternative for stereochemical characterization, X-ray crystallography remains the gold standard for providing direct and unambiguous evidence of the solid-state conformation and absolute stereochemistry.[7]
The Crystallographic Workflow: From Soluble Molecule to Refined Structure
The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous attention to detail. Each stage is critical for the success of the subsequent one, forming a self-validating system where the quality of the outcome is a direct reflection of the rigor of the execution.
Figure 1: A high-level overview of the X-ray crystallography workflow.
Part 1: The Art and Science of Crystal Growth
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is fundamentally limited by the quality of the crystal. Obtaining a single, well-ordered crystal is often the most challenging step in the entire process.[4]
Causality in Crystallization: The goal of crystallization is to slowly bring a solution of the molecule to a state of supersaturation, where the formation of a stable, ordered crystalline lattice is thermodynamically favored over amorphous precipitation. The choice of solvent and crystallization technique directly influences the kinetics of this process.
Experimental Protocol: Vapor Diffusion for Milligram-Scale Crystallization
Vapor diffusion is a highly effective technique for crystallizing small molecules, especially when material is limited.[8][9]
-
Preparation: Dissolve 1-5 mg of the purified this compound derivative in a small volume (0.1-0.5 mL) of a "good" solvent in which it is readily soluble (e.g., methanol, ethanol, or ethyl acetate).[8]
-
Setup: Place this solution in a small, open vial. Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent: In the bottom of the larger container, add a larger volume of a "poor" or "anti-solvent" in which the compound is sparingly soluble (e.g., hexane, diethyl ether). The anti-solvent should be more volatile than the good solvent.
-
Diffusion: Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing crystallization.[8][9]
-
Patience is Key: Do not disturb the setup. Crystal growth can take anywhere from a few hours to several weeks.
Alternative Crystallization Methods:
| Technique | Principle | Best Suited For |
| Slow Evaporation | The solvent slowly evaporates, increasing the concentration of the solute to the point of crystallization.[8] | Compounds that are stable and have moderate solubility. |
| Solvent Layering | A layer of a "poor" solvent is carefully added on top of a solution of the compound in a "good" solvent. Crystallization occurs at the interface. | When a suitable volatile anti-solvent for vapor diffusion cannot be found. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility.[10] | Compounds with a significant temperature-dependent solubility. |
Part 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data. Modern diffractometers have automated much of this process, but a fundamental understanding of the principles is crucial for obtaining high-quality data.
The Physics of Diffraction: When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal, the scattered waves interfere with each other constructively in specific directions, creating a unique diffraction pattern of spots.[3][11] The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Cryo-Protection: To minimize radiation damage during data collection, the crystal is typically flash-cooled to a low temperature (around 100 K) in a stream of cold nitrogen gas.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.[12]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.
Part 3: Structure Solution and Refinement - From Data to a 3D Model
This is the computational heart of X-ray crystallography, where the raw diffraction data is transformed into a three-dimensional model of the molecule.
The Phase Problem: A significant challenge in X-ray crystallography is the "phase problem."[11][13] While the intensities of the diffracted X-rays can be measured, the phase information is lost.[11] For small molecules like the ones , direct methods are typically used to solve this problem, which involves using statistical relationships between the intensities to estimate the initial phases.[12]
Figure 2: The iterative process of structure solution and refinement.
Refinement: Once an initial model is built, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic positions and other parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. The quality of the final structure is assessed using various metrics, most notably the R-factor.
Part 4: Data Validation - Ensuring the Integrity of Your Structure
A solved crystal structure is not complete until it has been rigorously validated. This crucial step ensures that the model is chemically reasonable and accurately represents the experimental data.
The Crystallographic Information File (CIF): The final structural data is compiled into a standardized format called a Crystallographic Information File (CIF).[14] This file contains all the necessary information to reproduce and validate the structure, including unit cell parameters, atomic coordinates, and experimental details.
checkCIF - The Gold Standard for Validation: The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a CIF file for completeness, consistency, and chemical plausibility.[15][16] It generates a report with alerts that highlight potential issues that need to be addressed.
Key Validation Parameters for a High-Quality Structure:
| Parameter | Description | Ideal Value | Potential Issues if Deviated |
| R1 (R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% for high-quality small molecule structures. | Poor model, incorrect space group, or low-quality data. |
| wR2 (weighted R-factor) | A weighted R-factor based on all reflections. | < 15% | Similar to R1, but more sensitive to weak reflections. |
| Goodness of Fit (GooF) | Should be close to 1.0. | ~1.0 | Indicates a good fit of the model to the data. Values significantly different from 1.0 may indicate weighting scheme problems. |
| Completeness | The percentage of measured reflections out of the total possible reflections. | > 99% | Incomplete data can lead to an inaccurate or poorly resolved structure. |
| Flack Parameter | Used to determine the absolute stereochemistry of a chiral molecule. | Close to 0 for the correct enantiomer, close to 1 for the inverted structure. | An indeterminate value may indicate a racemic crystal or poor data quality. |
Final Step: Database Deposition
To ensure the findability, accessibility, interoperability, and reusability (FAIR) of crystallographic data, it is standard practice to deposit the final validated CIF file into a public database.[16] The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18][19][20][21] Upon deposition, a unique CCDC number is assigned, which should be included in any publication describing the structure.[15]
Comparison with Alternative Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, it is important to be aware of other techniques and their limitations.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and solution-state conformation of a molecule. Does not require crystallization. | Can be ambiguous for determining the relative and absolute stereochemistry of complex molecules.[1] |
| Vibrational Circular Dichroism (VCD) | Can determine the absolute configuration of chiral molecules in solution.[7] | Requires specialized equipment and computational resources. |
| Powder X-ray Diffraction (PXRD) | Can be used to identify crystalline phases and solve structures when single crystals are not available.[22][23] | Generally provides lower resolution data than single-crystal XRD.[23] Structure solution can be more challenging. |
| 3D Electron Diffraction (3DED) | Can be used to determine structures from nanocrystals that are too small for X-ray diffraction.[24] | A newer technique that is not as widely available as X-ray crystallography. |
Conclusion
The validation of the structure of this compound derivatives by X-ray crystallography is a rigorous but highly rewarding process. It provides an unambiguous three-dimensional view of the molecule, which is invaluable for understanding its chemical and biological properties. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently determine the structures of their compounds, ensuring the scientific integrity of their work and accelerating the drug discovery and development process.
References
-
Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link][17]
-
MIT IS&T. (n.d.). Cambridge Structural Database. Retrieved from [Link][18]
-
re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link][19]
-
UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link][21]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1753. DOI:10.1039/D2CS00697A[10]
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link][3]
-
Hammond, R. B., et al. (2001). Determining the Crystal Structures of Organic Solids using X-Ray Powder Diffraction Together with Molecular and Solid State Modeling Techniques. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 356(1), 389-405.[22]
-
Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335.[23]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link][12]
-
Merkys, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 309–319.[25]
-
Parkin, S. (2011). X-Ray Crystallography of Chemical Compounds. Comprehensive Natural Products II, 9, 39-65.[4]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1107–1114.[8]
-
Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(3), 235-245.[26]
-
García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68.[27]
-
ResearchGate. (n.d.). Organic Stereochemistry: Experimental and Computational Methods. Retrieved from [Link][7]
-
Michigan State University Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link][9]
-
American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. Retrieved from [Link][15]
-
Diedrich, C., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Analytical Chemistry, 92(12), 8298-8305.[1]
-
Wiley Online Library. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.[28]
-
ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. Retrieved from [Link][29]
-
Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link][13]
-
Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link][6]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link][30]
-
Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link][14]
-
Chemistry Stack Exchange. (2015). Resolution of enantiomers? How to determine chiral compounds apart from each other? Retrieved from [Link][2]
-
Dartmouth Undergraduate Journal of Science. (2009). X-Ray Crystallography. Retrieved from [Link][11]
-
van der Sluis, P., & Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E, Crystallographic Communications, 76(Pt 1), 1-8.[16]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
-
van de Streek, J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1833-1845.[24]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 15. pubsapp.acs.org [pubsapp.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 18. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 19. Cambridge Structural Database | re3data.org [re3data.org]
- 20. FAIRsharing [fairsharing.org]
- 21. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]
- 22. tandfonline.com [tandfonline.com]
- 23. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Validation of the Crystallography Open Database using the Crystallographic Information Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. books.rsc.org [books.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. excillum.com [excillum.com]
The Cyclobutane Motif: A Guide to Assessing and Engineering Metabolic Stability in Drug Discovery
Introduction: The Strategic Rise of a Strained Scaffold
In the landscape of medicinal chemistry, the cyclobutane ring has emerged from a niche curiosity to a strategically important scaffold.[1] Historically underutilized compared to more common five- and six-membered rings, its incorporation into drug candidates is increasingly recognized as a powerful tactic to modulate key pharmaceutical properties.[2][3] This is not merely a matter of structural novelty; the unique puckered geometry and strained nature of the cyclobutane ring offer distinct advantages in drug design.[4]
This guide provides a comprehensive comparison of the metabolic stability of drugs containing cyclobutane motifs against common alternatives. We will delve into the mechanistic underpinnings of cyclobutane metabolism, present supporting experimental data, and provide detailed, field-proven protocols for assessing metabolic stability in your own research.
The Metabolic Profile of Cyclobutane: A Double-Edged Sword
The inclusion of a cyclobutane ring is often a deliberate strategy to enhance metabolic stability.[2][3] Its rigid conformation can lock a molecule into a bioactive state that shields metabolically liable sites from enzymatic attack.[4] Furthermore, as a saturated carbocycle, it is generally less susceptible to the oxidative metabolism that plagues electron-rich aromatic systems.[1]
However, the cyclobutane ring is not metabolically inert. While it can be a robust scaffold, it is susceptible to metabolism, primarily through oxidation (hydroxylation) catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The specific position of hydroxylation is influenced by the substituents on the ring and their orientation.[6]
A study of alicyclic fentanyl analogs provided insight into the metabolic fate of different ring sizes. For cyclobutyl fentanyl, major metabolites included the N-dealkylated product and hydroxylation on the cyclobutane ring itself, each accounting for a significant portion of the total metabolite area.[7] This highlights that while the ring can be a site of metabolism, it often competes with other metabolic pathways.
Comparative Metabolic Stability: Cyclobutane vs. Other Cycloalkanes
The choice between different cycloalkane rings can have a profound impact on a compound's metabolic fate. While direct, comprehensive comparisons across a wide range of scaffolds are limited in the literature, case studies provide valuable insights.
In the development of an isocitrate dehydrogenase (IDH) 1 inhibitor, researchers found that a lead compound with a cyclohexane moiety suffered from poor metabolic stability.[4] A key optimization step was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine, which significantly improved the metabolic profile, leading to the development of the FDA-approved drug ivosidenib.[4]
The following table presents quantitative data from a study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group. The data showcases how the introduction of these small rings can modulate metabolic stability, as measured by intrinsic clearance (CLint) in human liver microsomes. A lower CLint value indicates greater metabolic stability.[8][5]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 | |
| (Data sourced from Mykhailiuk et al. (2024))[8][5] |
This data illustrates that the effect of incorporating a cyclobutane ring on metabolic stability is context-dependent. In the cases of Model Amide 2 and Butenafine, the CF3-cyclobutane analog demonstrated improved metabolic stability compared to the parent tert-butyl compound.[8] Conversely, for Model Amide 1 and Tebutam, the introduction of the CF3-cyclobutane ring led to decreased metabolic stability.[5] Notably, the metabolic stability of the cyclobutane and cyclopropane analogs were very similar in these examples.[5]
The following diagram illustrates the primary metabolic pathway for cyclobutane-containing drugs.
Caption: Primary metabolic pathway of cyclobutane-containing drugs.
Experimental Assessment of Metabolic Stability: A Practical Guide
To empirically determine the metabolic stability of your cyclobutane-containing compounds, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide critical data on intrinsic clearance, which can be used to predict in vivo hepatic clearance.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery, primarily assessing Phase I metabolism mediated by enzymes like cytochrome P450s.[9]
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions of hepatocytes that are enriched in Phase I enzymes, offering a cost-effective and high-throughput system.[9]
-
NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.[5]
-
Quenching with Acetonitrile: A cold organic solvent like acetonitrile is used to terminate the enzymatic reaction by precipitating the microsomal proteins. It also contains an internal standard for accurate quantification by LC-MS/MS.[6]
Detailed Step-by-Step Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare an NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[6]
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[6] The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.[6]
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.
-
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells, which contain both Phase I and Phase II enzymes, as well as the necessary cofactors in a more physiologically relevant environment.
Causality Behind Experimental Choices:
-
Cryopreserved Hepatocytes: These provide a convenient and reliable source of metabolically active liver cells from various species, including humans.
-
Suspension Culture: Incubating the compound with hepatocytes in suspension ensures maximum exposure of the compound to the cells.
-
CO2 Atmosphere: Maintaining a CO2 atmosphere helps to keep the pH of the incubation medium stable.
Detailed Step-by-Step Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cell suspension to a pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like trypan blue exclusion.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 1 million viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.
-
Prepare working solutions of the test compound.
-
Add the test compound to the hepatocyte suspension to initiate the reaction (final concentration typically 1 µM).
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile or methanol) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Similar to the microsomal assay, calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint) in µL/min/million cells.
-
Conclusion: An Informed Approach to a Powerful Scaffold
The cyclobutane motif is a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability and overall developability of drug candidates. While not a panacea, its strategic incorporation, guided by a thorough understanding of its metabolic liabilities and empirical data from robust in vitro assays, can lead to the design of more durable and efficacious medicines. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to rigorously assess the metabolic fate of their own cyclobutane-containing compounds.
References
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
van der Kolk, M., Janssen, M., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Mardal, M., Misailidi, N., Gampfer, T. M., Dalianis, T., & Dienes, B. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and (E)-N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenyl-2-methylbut-2-enamide (2-methylcrotonylfentanyl). Forensic Toxicology, 37(1), 196-208. [Link]
-
Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Wuest, F. R. (2015). Radiofluorinated cyclobutyl group for increased metabolic stability using tyrosine derivatives as model system. Dissertation, Technische Universität München. [Link]
-
Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 101-111. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141. [Link]
-
The International Journal of Research in Pharmacy and Allied Science. (n.d.). The Role of Cytochrom P450 in Drug Metabolism. [Link]
-
Wang, B., Yang, L. P., & Zhang, X. Z. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug metabolism and disposition, 27(11), 1350-1359. [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Cellular and Molecular Life Sciences, 58(5-6), 737-747. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]
-
Donahue, C. J., et al. (2021). An experimental and kinetic modeling study of cyclopentane and dimethyl ether blends. Combustion and Flame, 223, 110-121. [Link]
-
Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
-
Zhai, R., et al. (2024). CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. ResearchGate. [Link]
-
Lee, H., Kwon, Y. J., & Chun, Y. J. (2025). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases. Archives of Pharmacal Research. [Link]
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 3. Cytochrome P450 2C9-CYP2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 8. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Protecting Groups for 3-Aminocyclobutylamine: Efficacy and Orthogonal Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the judicious use of protecting groups is paramount to achieving complex molecular architectures. This is particularly true for scaffolds such as 3-aminocyclobutylamine, a valuable building block in medicinal chemistry due to its constrained nature. The presence of two primary amine functionalities necessitates a robust and selective protection strategy to ensure desired chemical transformations occur with precision. This guide provides a comparative analysis of common amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of 3-aminocyclobutylamine, offering insights into their efficacy, stability, and application in orthogonal synthetic strategies.
The Imperative of Selective Protection
Amines are nucleophilic and basic, rendering them susceptible to a wide array of reactions.[1] When a molecule contains more than one amine, as in 3-aminocyclobutylamine, selective protection of one amine group is often necessary to prevent unwanted side reactions during subsequent synthetic steps.[2] A suitable protecting group must be easily introduced in high yield, stable under various reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the rest of the molecule.[2]
Key Protecting Groups for Amines: A Head-to-Head Comparison
The most widely employed protecting groups for amines are carbamates, which effectively temper the nucleophilicity of the nitrogen atom.[3][4] The choice among these depends on the overall synthetic strategy, particularly the compatibility of their deprotection conditions with other functional groups present in the molecule.[2]
Tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[5] Its popularity stems from its ease of introduction and its stability towards a broad range of nucleophilic and basic conditions.[2]
-
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The reaction conditions are generally mild and afford high yields.[5]
-
Deprotection: The Boc group is labile to acidic conditions, and its removal is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][6][7]
-
Advantages: High yields for protection, stability to a wide range of reagents, and relatively straightforward removal.
-
Disadvantages: The strongly acidic deprotection conditions may not be suitable for molecules containing other acid-sensitive functional groups.
Benzyloxycarbonyl (Cbz or Z) Group
First introduced for peptide synthesis, the Cbz group is another cornerstone of amine protection.[3][8]
-
Protection: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
-
Deprotection: A key feature of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and highly selective method.[3][10]
-
Advantages: Mild deprotection conditions that are orthogonal to many other protecting groups. Cbz-protected amines are stable to both acidic and basic conditions.[8][9]
-
Disadvantages: The catalyst used for hydrogenolysis can sometimes be incompatible with other functional groups, such as alkenes or alkynes.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
The Fmoc group is renowned for its base-lability, making it an excellent choice for orthogonal protection schemes, especially in solid-phase peptide synthesis.[11][12]
-
Protection: The Fmoc group is introduced using Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.[11]
-
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like DMF.[10][11]
-
Advantages: Very mild, non-acidic deprotection conditions. It is stable to acidic conditions, making it orthogonal to the Boc group.[11]
-
Disadvantages: The Fmoc group is not stable to some basic conditions that may be required in other synthetic steps.
Quantitative Comparison of Protecting Group Efficacy
While direct comparative studies on 3-aminocyclobutylamine are not extensively documented, the following table provides a summary of typical performance for the mono-protection of small, symmetrical diamines based on established protocols.
| Protecting Group | Reagent | Typical Conditions | Typical Yield (%) | Deprotection Conditions |
| Boc | Boc₂O, Base (e.g., NaOH, DMAP) | THF/Water, rt, 2-12 h | >90 | TFA/DCM or HCl/Dioxane |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | THF/Water, 0 °C to rt, 2-4 h | >90 | H₂, Pd/C, MeOH or EtOH |
| Fmoc | Fmoc-OSu, Base (e.g., NaHCO₃) | Dioxane/Water, rt, 1-3 h | ~95 | 20% Piperidine in DMF |
Orthogonal Protection Strategies for 3-Aminocyclobutylamine
The concept of "orthogonal protection" is critical when working with molecules like 3-aminocyclobutylamine, where selective manipulation of each amino group is desired.[2][4] This strategy involves using protecting groups that can be removed under distinct conditions without affecting the other.[13]
For instance, one amino group of 3-aminocyclobutylamine can be protected with a Boc group, and the other with a Cbz group. The Cbz group can then be selectively removed via hydrogenolysis to liberate one amine for further functionalization, leaving the Boc-protected amine intact. Subsequently, the Boc group can be removed with acid to reveal the second amine.
Caption: Orthogonal protection of 3-aminocyclobutylamine.
Experimental Protocols
The following are representative, detailed protocols for the mono-protection and subsequent deprotection of a symmetrical diamine like 3-aminocyclobutylamine.
Protocol 1: Mono-Boc Protection of 3-Aminocyclobutylamine
Caption: Workflow for mono-Boc protection.
Procedure:
-
Dissolve 3-aminocyclobutylamine (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (1.5 equiv) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the mono-Boc-protected product.
Protocol 2: Deprotection of Boc-Protected 3-Aminocyclobutylamine
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.[6]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.
Protocol 3: Mono-Cbz Protection of 3-Aminocyclobutylamine
Caption: Workflow for mono-Cbz protection.
Procedure:
-
Dissolve 3-aminocyclobutylamine (1.0 equiv) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Deprotection of Cbz-Protected 3-Aminocyclobutylamine
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol.
-
Add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]
Protocol 5: Mono-Fmoc Protection of 3-Aminocyclobutylamine
Procedure:
-
Dissolve 3-aminocyclobutylamine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv).
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.0 equiv) in dioxane.
-
Stir the mixture at room temperature for 1-3 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 6: Deprotection of Fmoc-Protected 3-Aminocyclobutylamine
Procedure:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20%.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual piperidine.
-
The crude product can often be used directly or purified further if necessary.
Conclusion
The choice of a protecting group for 3-aminocyclobutylamine is a critical decision that can significantly impact the success of a synthetic campaign. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are amenable to orthogonal strategies that allow for the selective functionalization of this important diamine building block. A thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, will enable researchers to design and execute more efficient and elegant syntheses of complex molecules for drug discovery and development.
References
-
Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. J. Org. Chem., 75(17), 5941-5952. [Link]
-
Radchenko, D. S., et al. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. PubMed. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
Leah4sci. (2018). Protecting Groups in Organic Synthesis. YouTube. [Link]
-
ACS Publications. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Scribd. (n.d.). Amine Protection Methods Guide. [Link]
-
ResearchGate. (2020). Recent Advances in the Protection of Amine Functionality: A Review. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
ResearchGate. (n.d.). Synthesis of amino acid 8 and monoprotected diamine 18. [Link]
-
ResearchGate. (2005). Selective Mono‐BOC Protection of Diamines. [Link]
-
Unknown Source. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ResearchGate. (2018). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
Indian Journal of Advances in Chemical Science. (2014). Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]
-
ResearchGate. (2016). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds: 1,3-Amino Alcohol and 1,3-Diamine Derivatives – Preliminary Use in Organocatalysis. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. [Link]
-
The Organic Chemistry Tutor. (2020). Protecting Groups for Amines. YouTube. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
Journal of the American Chemical Society. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. [Link]
-
SciELO México. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
-
Molecules. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. fiveable.me [fiveable.me]
A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Assessment of Aminocyclobutane Intermediates
Introduction: The Rising Value and Analytical Challenge of Aminocyclobutane Scaffolds
In the landscape of modern drug development, the aminocyclobutane moiety has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers medicinal chemists a powerful tool to fine-tune physicochemical properties, improve metabolic stability, and explore novel binding interactions. However, these small, often non-chromophoric, and structurally complex intermediates present a significant analytical challenge. Traditional purity assessment methods, such as High-Performance Liquid Chromatography (HPLC), often rely on UV chromophores and require analyte-specific reference standards, which may not be available in early-stage development.
This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for the absolute purity determination of aminocyclobutane intermediates.[1] We will dissect the fundamental principles of qNMR, present a self-validating experimental protocol, and objectively compare its performance against established chromatographic techniques, supported by experimental data and logical workflows.
The First Principle of Quantification: Understanding qNMR
Quantitative NMR distinguishes itself from many other analytical techniques by being a primary ratio method.[2] This means the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) responsible for that signal.[3][4] This fundamental principle allows for the direct quantification of a target analyte against a certified internal standard (IS) of a completely different chemical structure, eliminating the need for an identical reference material for the analyte itself.[4] This is a profound advantage in research and development where novel intermediates are synthesized, and certified standards are often non-existent.
The success of a qNMR experiment hinges on specific, deliberate choices in methodology, designed to ensure this proportionality is rigorously maintained.
-
Causality of Internal Standard (IS) Selection : The choice of an internal standard is the cornerstone of an accurate qNMR experiment.[5][6] An ideal IS must meet several criteria:
-
High Purity (≥99.5%) : The purity of the IS directly factors into the purity calculation of the analyte. Any impurity in the standard will introduce a systematic error into the final result.[5][7]
-
Signal Separation : The quantifiable resonance peaks of the IS must be in a clear region of the spectrum, with no overlap with analyte or solvent signals to ensure accurate integration.[8][9]
-
Chemical and Physical Stability : The IS must be non-volatile, non-hygroscopic, and chemically inert, not reacting with the analyte or the solvent.[5][9]
-
Solubility : The IS must be fully soluble in the deuterated solvent used for the analysis to ensure a homogeneous solution for accurate measurement.[5][9]
-
Simple Signal Pattern : A simple signal, preferably a sharp singlet, is ideal as it simplifies integration and minimizes potential errors from complex coupling patterns.[6]
-
-
Rationale for Acquisition Parameters : To ensure the direct proportionality between signal integral and molar concentration, NMR acquisition parameters must be carefully optimized. The most critical of these is the relaxation delay (D1) . This is the time between successive pulses in the experiment. The D1 delay must be set to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard. This ensures that all protons have fully returned to their equilibrium state before the next pulse, guaranteeing that the resulting signal intensity is a true representation of the number of nuclei and not an artifact of incomplete relaxation.[6][10]
A Self-Validating Experimental Workflow for qNMR Purity Assessment
This section provides a step-by-step protocol for determining the absolute purity of a hypothetical aminocyclobutane intermediate. The workflow is designed to be self-validating by incorporating system suitability checks and replicate preparations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
biological activity of compounds derived from tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds that can be elaborated into potent and selective clinical candidates is a cornerstone of modern therapeutics. The tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate substructure and its derivatives have emerged as a privileged motif in medicinal chemistry, particularly in the pursuit of kinase inhibitors for inflammatory diseases. This guide provides an in-depth comparison of the biological activity of compounds derived from this scaffold, with a focus on their application as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
The Strategic Importance of the Aminocyclobutyl Moiety in Kinase Inhibition
The cyclobutyl ring offers a unique three-dimensional geometry that can effectively probe the binding pockets of kinases.[1] This non-planar structure allows for the presentation of substituents in distinct vectors, enabling fine-tuning of interactions with amino acid residues within the ATP-binding site. The incorporation of a methylamino group on this scaffold provides a key interaction point, often a hydrogen bond donor or acceptor, which can significantly contribute to binding affinity and selectivity. The tert-butyl carbamate (Boc) protecting group is a versatile handle for synthetic elaboration, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Targeting IRAK4: A Key Node in Inflammatory Signaling
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB, and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[2] Dysregulation of the IRAK4 signaling pathway is implicated in a range of autoimmune and inflammatory disorders, making it a highly attractive target for therapeutic intervention.[3][4]
Caption: Simplified IRAK4 Signaling Pathway.
Comparative Analysis of Aminocyclobutyl-Derived IRAK4 Inhibitors
Recent drug discovery efforts have successfully identified potent and selective IRAK4 inhibitors based on the aminocyclobutyl scaffold. A notable example is the discovery of BAY1834845 (Zabedosertib) and BAY1830839 by Bayer.[5] These compounds originated from a high-throughput screening hit and were optimized through extensive SAR studies.
Structure-Activity Relationship (SAR) Studies
The development of these inhibitors highlights the critical role of the 3-(methylamino)cyclobutyl moiety in achieving high potency. The SAR exploration focused on modifications of a core structure, where the aminocyclobutyl group was appended to a heterocyclic core that binds in the hinge region of the IRAK4 active site.
Table 1: In Vitro Potency of Representative IRAK4 Inhibitors
| Compound | R1 | R2 | IRAK4 IC50 (nM) [a] |
| Hit Compound | H | Benzoyl | >1000 |
| BAY1830839 | Methoxy | Methyl | 12 |
| BAY1834845 (Zabedosertib) | Ethoxy | Methyl | 5 |
| Analog 1 | Fluoro | Benzoyl | 83 |
| Analog 2 | Cyano | Methyl | 126 |
| Analog 3 | Cyclopropylmethoxy | Methyl | 3 |
[a] Biochemical potency of IRAK4 inhibition (1 mM ATP). Data extracted from[3].
The data clearly demonstrates that small modifications to the substituents on the core scaffold have a profound impact on inhibitory activity. The replacement of the initial benzoyl group with a smaller methyl group, combined with the introduction of small alkoxy groups at the R1 position, led to a significant increase in potency.[3] This is likely due to a more optimal fit within the hydrophobic pocket of the IRAK4 active site.
Caption: Structure-Activity Relationship Overview.
Alternative Therapeutic Modalities: IRAK4 Degraders
While kinase inhibitors block the enzymatic activity of their targets, an alternative and increasingly explored strategy is targeted protein degradation. This approach utilizes proteolysis-targeting chimeras (PROTACs) to induce the ubiquitination and subsequent degradation of the target protein. The aminocyclobutyl carbamate scaffold has also found utility as a linker component in the development of IRAK4 degraders, such as KT-474.[4] This highlights the versatility of this chemical motif in different drug discovery paradigms.
Table 2: Comparison of IRAK4 Inhibitors and Degraders
| Compound | Modality | Key Moieties | Reported In Vitro Potency |
| BAY1834845 (Zabedosertib) | Kinase Inhibitor | Aminocyclobutyl, Heterocyclic Core | IRAK4 IC50 = 5 nM[3] |
| KT-474 | PROTAC Degrader | IRAK4 Ligand, Linker, E3 Ligase Ligand | IRAK4 DC50 < 1 nM[4] |
| LC-MI-3 | PROTAC Degrader | IRAK4 Ligand, Linker, E3 Ligase Ligand | IRAK4 DC50 = 47.3 nM |
This comparison underscores that while both approaches effectively target IRAK4, they do so through distinct mechanisms, which may offer different therapeutic advantages. For instance, degraders can eliminate both the catalytic and scaffolding functions of a kinase.[4]
Experimental Protocols
General Procedure for Synthesis of Aminocyclobutyl-Derived IRAK4 Inhibitors
The synthesis of these inhibitors typically involves a multi-step sequence starting from a suitably functionalized heterocyclic core. The key step is the coupling of the 3-(methylamino)cyclobutyl moiety, often introduced via nucleophilic substitution or a reductive amination reaction.
Step-by-Step Synthesis (Illustrative Example):
-
Synthesis of the Heterocyclic Core: Construction of the core scaffold (e.g., a pyrazolopyrimidine) is achieved through established heterocyclic chemistry routes.
-
Functionalization of the Core: Introduction of a reactive handle (e.g., a halogen) at the position where the aminocyclobutyl group will be attached.
-
Coupling Reaction: Reaction of the functionalized core with a protected aminocyclobutanol derivative under appropriate coupling conditions (e.g., Suzuki or Buchwald-Hartwig coupling).
-
Deprotection and Final Modification: Removal of the protecting group from the amino group and subsequent methylation to yield the final 3-(methylamino)cyclobutyl moiety.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against IRAK4 is typically determined using a biochemical assay.
Protocol Outline:
-
Reagents: Recombinant human IRAK4 enzyme, ATP, a suitable peptide substrate, and the test compounds.
-
Assay Principle: The assay measures the phosphorylation of the substrate by IRAK4 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based detection method.
-
Procedure:
-
The IRAK4 enzyme is incubated with the test compound for a defined period.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Conclusion
The this compound scaffold and its derivatives have proven to be highly valuable in the development of potent and selective kinase inhibitors, particularly targeting IRAK4 for the treatment of inflammatory diseases. The comparative analysis of compounds like BAY1834845 demonstrates the significant impact of subtle structural modifications on biological activity. Furthermore, the application of this scaffold in the design of IRAK4 degraders showcases its versatility and potential in emerging therapeutic modalities. For drug discovery professionals, the insights gained from the SAR studies of these compounds provide a strong foundation for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
References
-
Meding, A., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry, 67(2), 1225–1242. [Link]
-
Kelly, P. N., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters, 10(10), 1450–1456. [Link]
-
Meding, A., et al. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
-
Hansen, J. D., et al. (2022). Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 65(4), 3076–3094. [Link]
-
Li, C., et al. (2024). Discovery of LC-MI-3: A Potent and Orally Bioavailable Degrader of Interleukin-1 Receptor-Associated Kinase 4 for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. [Link]
-
PubChem. tert-Butyl (trans-3-amino-3-methylcyclobutyl)carbamate. [Link]
-
Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. (2022). Molecules, 27(15), 4935. [Link]
Sources
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of LC-MI-3: A Potent and Orally Bioavailable Degrader of Interleukin-1 Receptor-Associated Kinase 4 for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclobutane Ring: A Small Scaffold Packing a Powerful Punch in Modern Drug Discovery
A Comparative Guide to Cyclobutane-Containing Drugs in Clinical Trials for Researchers and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from being a synthetic curiosity to a strategically important scaffold in modern medicinal chemistry. Its inherent ring strain forces it into a unique, rigid, and puckered three-dimensional conformation.[1] This structural feature is increasingly being leveraged by drug designers to confer advantageous properties, including enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, such as increased metabolic stability.[1][2] Unlike more flexible ring systems, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, improving its interaction with a biological target. Furthermore, its introduction can reduce the planarity of a molecule and fill hydrophobic pockets within an enzyme's active site more effectively than linear or larger cyclic analogues.[1][2]
This guide provides an in-depth comparison of select cyclobutane-containing drugs that have entered clinical trials, offering insights into their performance against alternative therapies and the experimental rationale behind their design.
Case Study 1: Apalutamide (Erleada®) - A Rigid Approach to Androgen Receptor Blockade
Apalutamide is a non-steroidal anti-androgen drug approved for the treatment of prostate cancer. Its structure is notable for the inclusion of a spirocyclic cyclobutane, a design choice that proved critical to its success.
Mechanism of Action: Apalutamide functions as a potent and selective antagonist of the androgen receptor (AR). It binds to the ligand-binding domain of the AR, preventing androgen-induced receptor activation and translocation to the nucleus. This, in turn, inhibits the transcription of androgen-responsive genes that drive prostate cancer cell proliferation.
The Cyclobutane Advantage: Apalutamide was developed from the same series as enzalutamide, another successful AR antagonist. While enzalutamide features a dimethyl group, apalutamide incorporates this into a spirocyclic cyclobutane scaffold. This substitution offers a prime example of how cyclobutane's conformational rigidity can be exploited. The cyclobutyl group provides a rigid anchor that optimizes the orientation of the pharmacophore within the AR's binding pocket, contributing to its high binding affinity and potent antagonist activity.
Comparative Performance
| Feature | Apalutamide (Cyclobutane-Containing) | Bicalutamide (First-Generation NSAA) |
| Target Affinity | High | Moderate |
| AR Nuclear Translocation | Strong Inhibitor | Weak Inhibitor |
| DNA Binding | Prevents | Partial Agonist Activity |
| Clinical Efficacy (mCRPC) | Significant improvement in overall survival | Less effective, often superseded |
| Metabolic Stability | Generally stable | Susceptible to metabolic inactivation |
Supporting Experimental Data: Early preclinical studies demonstrated that the cyclobutyl derivative (which became apalutamide) had comparable in vitro activity to the dimethyl analogue (enzalutamide). However, the strategic incorporation of the cyclobutane ring contributes to a favorable overall profile, leading to its successful clinical development for castration-resistant prostate cancer (CRPC).
Experimental Workflow: Comparative Androgen Receptor Binding Assay
To quantitatively compare the binding affinity of different AR antagonists, a competitive radioligand binding assay is a standard method.
Objective: To determine the inhibitory concentration (IC50) of apalutamide and a comparator (e.g., bicalutamide) for the androgen receptor.
Methodology:
-
Preparation of AR Source: Utilize cell lysates from a cell line overexpressing the human androgen receptor (e.g., LNCaP cells).
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-mibolerone.
-
Competition Setup: In a multi-well plate, incubate the AR-containing lysate with a fixed concentration of [³H]-mibolerone.
-
Test Compound Addition: Add increasing concentrations of the test compounds (apalutamide, bicalutamide) to the wells.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 2 hours at 4°C).
-
Separation: Separate the bound from unbound radioligand using a method like filtration through a glass fiber filter, which traps the larger receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. A lower IC50 indicates higher binding affinity.
Causality Explained: This assay directly measures the ability of a test compound to displace a known high-affinity ligand from the receptor. The choice of a radiolabeled androgen ensures high sensitivity. By comparing IC50 values, researchers can make a data-driven assessment of a new compound's potency relative to an established standard. The rigidity conferred by apalutamide's cyclobutane ring is hypothesized to reduce the entropic penalty of binding, contributing to its lower IC50 value compared to more flexible, first-generation antagonists.
Case Study 2: Lobaplatin - A Third-Generation Platinum Agent with a Cyclobutane Backbone
Lobaplatin is a third-generation platinum-based chemotherapy drug approved in China for treating various cancers, including small cell lung cancer and metastatic breast cancer.[3] It was designed to improve upon the safety and efficacy profile of earlier platinum drugs like cisplatin and carboplatin.
Mechanism of Action: Like other platinum-based drugs, lobaplatin's primary mechanism is to form covalent cross-links with DNA.[3] After administration, the lactate leaving group is displaced, allowing the platinum center to bind to purine bases on DNA, primarily guanine. This creates intra- and inter-strand cross-links that distort the DNA helix, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.
The Cyclobutane Advantage: Lobaplatin's structure features a 1,2-bis(aminomethyl)cyclobutane as the bidentate amine ligand.[3] This is a key differentiator from carboplatin, which uses a cyclobutane-1,1-dicarboxylate as its leaving group. In lobaplatin, the cyclobutane is part of the stable, non-leaving ligand. This design choice influences the drug's stability, reactivity, and toxicity profile. Pharmacodynamic studies suggest that lobaplatin possesses greater anticancer activity and lower toxicity than cisplatin and carboplatin and shows activity against cisplatin-resistant cell lines.[3]
Comparative Performance
| Feature | Lobaplatin (Third-Generation) | Cisplatin (First-Generation) | Carboplatin (Second-Generation) |
| Anticancer Activity | High; active in cisplatin-resistant cells[3] | High | Moderate |
| Dose-Limiting Toxicity | Thrombocytopenia[3] | Nephrotoxicity, Neurotoxicity | Myelosuppression |
| Nephrotoxicity | Lower than cisplatin[3] | High | Low |
| Stability | More stable than cisplatin[3] | Less stable | More stable than cisplatin |
Visualization: Platinum Drug Activation and DNA Binding
The following diagram illustrates the general mechanism of action for platinum-based anticancer drugs, culminating in DNA cross-linking.
Caption: General workflow of platinum drug activation and action.
Case Study 3: TAK-828F - Targeting Autoimmunity with a Rigidified Acid
TAK-828F is a clinical-trial stage molecule developed for the treatment of Th17-driven autoimmune diseases. It is an inhibitor of RORγt (retinoic acid receptor-related orphan receptor gamma t), a key transcription factor for the differentiation of Th17 cells, which are implicated in the pathology of diseases like psoriasis and rheumatoid arthritis.
The Cyclobutane Advantage: The development of TAK-828F involved a critical structural modification where a flexible n-butanoic acid side chain in a parent molecule was replaced with a rigid cis-cyclobutane acetic acid. This seemingly small change led to a significant improvement in the drug's in vivo pharmacokinetic profile. The rigid cyclobutane correctly orients the carboxylic acid group for optimal interaction with key amino acid residues in the RORγt binding site, enhancing potency while the constrained conformation likely reduces off-target binding and improves metabolic stability.
Visualization: Logic of Scaffold Rigidification
The diagram below illustrates the drug design rationale of replacing a flexible moiety with a rigid cyclobutane scaffold to improve pharmacological properties.
Caption: Rationale for using cyclobutane to enhance drug properties.
Conclusion and Future Outlook
The case studies of apalutamide, lobaplatin, and TAK-828F clearly demonstrate the versatile and powerful role of the cyclobutane scaffold in modern drug discovery. By providing conformational constraint, this small ring can significantly enhance a molecule's interaction with its target, improve its pharmacokinetic properties, and offer a path to novel chemical space. As synthetic methodologies for creating substituted cyclobutanes become more advanced and accessible, we can anticipate seeing this unique structural motif incorporated into an even wider array of clinical candidates targeting a broad spectrum of diseases.[1][4] For drug development professionals, the cyclobutane ring should be considered a key tool in the molecular design toolbox for overcoming common challenges in potency, selectivity, and drug metabolism.
References
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
-
Rombouts, F. J. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
- Life Chemicals. (2020). Explore Our Novel Cyclobutane Derivatives.
- ResearchGate. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials.
-
PubMed Central. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
- Life Chemicals. (n.d.). Explore Our Novel Cyclobutane Derivatives.
- ACS Publications. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry.
-
PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings.
-
PubMed Central. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Lobaplatin. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of specialized reagents like tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, a key building block in modern medicinal chemistry, extends beyond the benchtop. Its proper disposal is a critical, non-negotiable component of the laboratory workflow, essential for ensuring regulatory compliance, personal safety, and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste streams. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established regulatory frameworks and the specific chemical nature of carbamate compounds.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the potential hazards of a compound is the foundation of its safe management. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally published, data from structurally similar carbamate compounds provides a strong basis for a conservative and safe approach to its handling and disposal.
Analog compounds frequently exhibit characteristics that warrant caution. For instance, trans tert-Butyl N-(3-aminocyclobutyl)carbamate is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Other similar structures are noted to cause severe skin burns and serious eye damage[1][2]. Therefore, it is imperative to handle this compound and its waste with the assumption that it possesses similar hazards.
Table 1: Inferred Hazard Classification and Safety Precautions
| Hazard Statement (Inferred from Analogs) | GHS Code | Precautionary Action |
|---|---|---|
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if ingested. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Causes skin irritation / Causes severe skin burns | H315 / H314 | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][4] |
| Causes serious eye irritation / eye damage | H319 / H318 | Wear eye and face protection (safety glasses with side-shields or goggles).[2][4] |
| May cause respiratory irritation | H335 | Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4] |
The Regulatory Context: RCRA and Carbamate Waste
The U.S. Environmental Protection Agency (EPA) regulates carbamate-related wastes under the Resource Conservation and Recovery Act (RCRA). Wastes generated from the production of carbamates are specifically listed as hazardous.[5] Key hazardous waste codes include:
-
K156: Organic waste from the production of carbamates.[5]
-
K157: Wastewaters from the production of carbamates.[5]
-
K158: Bag house dust and filter/separation solids from carbamate production.[5]
While laboratory waste from the use of this chemical may not fall directly under these manufacturing-specific codes, they establish that carbamates as a class are considered hazardous. Therefore, all waste streams containing this compound must be managed as hazardous waste to ensure compliance with federal, state, and local regulations.[6][7]
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the primary container or any associated waste, don the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses with side-shields or goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and consult the manufacturer's recommendations for breakthrough time.[8]
-
Body Protection: A long-sleeved laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, use a NIOSH-approved respirator (e.g., N95).[8][9]
Step 2: Segregate Waste at the Point of Generation Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal. Never mix carbamate waste with other waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[8]
-
Solid Waste: Collect unreacted reagent, contaminated weighing paper, or residues in a dedicated, robust container clearly labeled "Hazardous Waste: this compound, Solid."[8]
-
Liquid Waste: Collect solutions containing the carbamate (e.g., from reaction workups or cleaning) in a separate, compatible, and leak-proof container. Label it "Hazardous Waste: this compound, Liquid" and list all solvent components and their approximate percentages.
-
Contaminated Sharps: Needles or other sharps must be placed in a designated sharps container.
-
Contaminated Labware: Disposable items like gloves, pipette tips, and wipes that have come into contact with the chemical must be collected in a lined container designated for solid hazardous waste.[8]
Step 3: Proper Containerization and Labeling All waste must be stored in containers that are in good condition, compatible with the waste, and securely sealed when not in use.[9][10]
-
Use screw-top lids to prevent spills and evaporation.
-
Ensure all labels are complete and legible, including the full chemical name, associated hazards (e.g., "Irritant," "Toxic"), and the date of accumulation.
Step 4: Manage Accidental Spills In the event of a spill during transfer or cleanup, act immediately to contain the material.
-
Ensure the area is well-ventilated and evacuate non-essential personnel.[9]
-
For small solid spills, carefully sweep up the material to avoid creating dust and place it in the solid hazardous waste container.[7][9]
-
For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[11] Collect the contaminated absorbent and place it in the solid hazardous waste container.
-
Decontaminate the spill area and report the incident to your laboratory supervisor and EHS department.
-
Crucially, do not allow the chemical or its solutions to enter any drains. [3][9][10]
Step 5: Final Disposal via Authorized Channels Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[8]
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed professional hazardous waste disposal company.[8][9] These services are equipped to handle and treat carbamate waste, often via high-temperature incineration with appropriate scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[9]
Part 3: Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.
Caption: Logical workflow for the safe segregation and disposal of carbamate waste.
References
-
Tert-butyl (trans-3-amino-3-methylcyclobutyl)carbamate | C10H20N2O2 - PubChem. National Center for Biotechnology Information. [Link]
-
tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem. National Center for Biotechnology Information. [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
-
tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem. National Center for Biotechnology Information. [Link]
-
tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate - PubChem. National Center for Biotechnology Information. [Link]
-
This compound. PubChem. [Link]
-
MSDS of tert-butyl N-(3-aminocyclopentyl)carbamate. Capot Chemical Co., Ltd. [Link]
-
Hazardous Waste Management: Carbamate Production Identification and Listing. U.S. Environmental Protection Agency. [Link]
-
Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates... - EPA. U.S. Environmental Protection Agency. [Link]
Sources
- 1. tert-butyl N-(3-aminopropyl)-N-methylcarbamate | C9H20N2O2 | CID 2756543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a detailed protocol for the safe handling of tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard Profile
This compound and related carbamate compounds present several potential hazards that necessitate careful handling. While specific toxicological data for this exact compound may be limited, the broader class of carbamates is known to act as cholinesterase inhibitors.[1] Exposure can occur through inhalation, skin contact, or ingestion.[1]
Primary hazards associated with similar carbamate compounds include:
-
Skin Irritation: Direct contact can lead to irritation.[2]
-
Serious Eye Damage/Irritation: The compound can cause significant eye irritation or damage upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
-
Potential for Allergic Skin Reaction: Some carbamates may cause an allergic skin reaction.
Given these potential hazards, a systematic approach to personal protective equipment (PPE) is not just recommended, it is essential for ensuring personal and collective safety in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[3][4] | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Inspect gloves before use.[4] | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Volume Handling or Operations with High Dust Potential | Chemical safety goggles or a full-face shield. | Chemical-resistant gloves (e.g., Nitrile rubber).[5] Consider double-gloving. | Chemical-resistant lab coat or coveralls.[6][7] | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) is required if dusts are generated or if working outside of a fume hood.[3] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | A full-face respirator with appropriate cartridges may be necessary depending on the spill size and ventilation.[4] |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection and use.
Step-by-Step Protocols for PPE Management
Adherence to proper procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
3.1. Donning PPE
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on a clean lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a fit check for the respirator according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
3.2. Doffing (Removing) PPE
The principle here is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash your hands before removing other PPE.
-
Body Protection: Unfasten the lab coat and remove it by folding it inward, avoiding contact with the outer contaminated surface.
-
Eye Protection: Remove goggles or a face shield by handling the strap or earpieces.
-
Respiratory Protection (if required): Remove the respirator without touching the front of the device.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
3.3. Disposal of Contaminated PPE
-
All disposable PPE, such as gloves and respirator cartridges, that has come into contact with this compound must be considered hazardous waste.
-
Place all contaminated disposable items in a clearly labeled, sealed container for hazardous waste disposal according to your institution's and local regulations.[4][7]
-
Non-disposable PPE should be decontaminated according to established laboratory procedures. If significant contamination occurs, it may need to be disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is a cornerstone of responsible research. By understanding the rationale behind each safety protocol and diligently adhering to these procedures, you contribute to a secure laboratory environment for yourself and your colleagues. This guide serves as a foundational resource; always consult your institution's specific safety guidelines and the most current Safety Data Sheet for the compound.
References
- New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: Ammonium Carbamate.
- BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - tert-Butyl N-(3-aminopropyl)-N-methylcarbamate.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate.
- MedChemExpress. (2023). Safety Data Sheet: tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Carbaryl.
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butylamine.
- Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl N-(3-aminocyclopentyl)carbamate.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Victoria State Government Department of Health. (2024). Pesticide use and personal protective equipment.
- University of Florida IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Apollo Scientific. (n.d.). Safety Data Sheet: tert-Butyl N-(4-aminobutyl)carbamate.
- Enslein, K., et al. (2023). Carbamate Toxicity. StatPearls Publishing.
- National Oceanic and Atmospheric Administration. (n.d.). CARBAMATE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS. CAMEO Chemicals.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
